Product packaging for hCA I-IN-2(Cat. No.:)

hCA I-IN-2

Cat. No.: B12419614
M. Wt: 562.4 g/mol
InChI Key: OZCMEGCKDHVCKV-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

hCA I-IN-2 (Compound 6d) is a potent and selective inhibitor of human carbonic anhydrase I (hCA I). It exhibits high inhibitory activity with a Ki value of 18.8 nM for hCA I, demonstrating significant selectivity over other isoforms such as hCA II (Ki of 375.1 nM), hCA IX (Ki of 1721 nM), and hCA XII (Ki of 283.9 nM) . This selectivity profile makes it a valuable pharmacological tool for dissecting the specific physiological roles of the hCA I isoform in complex biological systems where multiple CA isoforms are present. Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide, playing crucial roles in pH regulation, CO2 transport, and electrolyte secretion . The inhibition of these enzymes by compounds like this compound, which typically bind to the zinc ion in the active site, is a validated therapeutic strategy for various conditions . As a selective hCA I inhibitor, this compound is primarily used in basic research to investigate the pathophysiological functions of this specific isoform, which is found in erythrocytes, the gastrointestinal tract, and the eyes . Researchers can utilize this compound to explore potential new applications in disease models. The compound is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H20BrN5O3S B12419614 hCA I-IN-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H20BrN5O3S

Molecular Weight

562.4 g/mol

IUPAC Name

4-[4-[[3-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]indol-1-yl]methyl]triazol-1-yl]benzenesulfonamide

InChI

InChI=1S/C26H20BrN5O3S/c27-20-8-5-18(6-9-20)26(33)14-7-19-15-31(25-4-2-1-3-24(19)25)16-21-17-32(30-29-21)22-10-12-23(13-11-22)36(28,34)35/h1-15,17H,16H2,(H2,28,34,35)/b14-7+

InChI Key

OZCMEGCKDHVCKV-VGOFMYFVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CN(N=N3)C4=CC=C(C=C4)S(=O)(=O)N)/C=C/C(=O)C5=CC=C(C=C5)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CN(N=N3)C4=CC=C(C=C4)S(=O)(=O)N)C=CC(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

Foundational & Exploratory

The Structure-Activity Relationship of hCA I-IN-2: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Principles of Human Carbonic Anhydrase I Inhibition

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of human carbonic anhydrase I (hCA I) inhibitors, with a specific focus on the selective inhibitor, hCA I-IN-2. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics targeting carbonic anhydrases.

Introduction to Human Carbonic Anhydrase I

Human carbonic anhydrase I (hCA I) is a ubiquitous zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. While it is one of the most abundant of the 16 known human CA isoforms, its catalytic activity is lower than that of other isoforms like hCA II. hCA I is primarily found in the cytoplasm of erythrocytes and is involved in various physiological processes, including pH regulation and CO2 transport. Dysregulation of hCA I activity has been implicated in several diseases, making it a potential therapeutic target. The development of isoform-specific inhibitors is a critical goal in drug discovery to minimize off-target effects, as many CA inhibitors also potently inhibit the highly active hCA II isoform.[1][2][3]

This compound: A Selective Inhibitor of hCA I

This compound (also referred to as Compound 6d in associated literature) is a notable selective inhibitor of human carbonic anhydrase I.[4] Its discovery and characterization provide a valuable case study for understanding the principles of isoform-selective inhibition.

Quantitative Inhibition Data

The inhibitory potency of this compound and other standard carbonic anhydrase inhibitors against hCA I and other isoforms is summarized in the table below. The data is presented as inhibition constants (Ki), which represent the concentration of the inhibitor required to produce 50% inhibition of the enzyme activity. A lower Ki value indicates a more potent inhibitor.

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)Selectivity (hCA II/hCA I)Reference
This compound 18.8375.11721283.919.95[4]
Acetazolamide (AAZ)25012.125.85.70.048[5]
Methazolamide5014--0.28[6]
Dorzolamide HCl-1.9-31-[6]
Brinzolamide-3.19---[6]

Note: "-" indicates data not available in the cited sources.

The data clearly demonstrates the high selectivity of this compound for hCA I over the other tested isoforms, particularly the off-target hCA II.

Core Principles of Structure-Activity Relationship (SAR) for hCA I Inhibitors

The development of potent and selective hCA I inhibitors is guided by understanding the key structural features of both the enzyme's active site and the inhibitor molecule. The primary class of hCA inhibitors is the aromatic and heterocyclic sulfonamides.

The Sulfonamide Zinc-Binding Group

The cornerstone of most carbonic anhydrase inhibitors is the primary sulfonamide group (-SO2NH2). This moiety coordinates directly to the zinc ion in the enzyme's active site, displacing the catalytic water/hydroxide ion. This interaction is crucial for inhibitory activity.

The Aromatic/Heterocyclic Scaffold

The aromatic or heterocyclic ring to which the sulfonamide is attached plays a significant role in orienting the inhibitor within the active site and can contribute to binding affinity through van der Waals interactions with hydrophobic residues.

The "Tail" Approach for Isoform Selectivity

The "tail" of the inhibitor, which is a chemical moiety extending from the aromatic/heterocyclic scaffold, is a key determinant of isoform selectivity. By modifying the tail, it is possible to exploit the subtle differences in the amino acid residues lining the active site cavity of different CA isoforms. For instance, the tail can form additional hydrogen bonds or hydrophobic interactions with non-conserved residues, thereby enhancing binding to the target isoform while reducing affinity for off-target isoforms. The selectivity of this compound is likely achieved through such specific interactions of its indole-1,2,3-triazole chalcone hybrid structure within the hCA I active site.[4]

Experimental Protocols

The determination of the inhibitory activity of compounds against hCA I is typically performed using a stopped-flow CO2 hydrase assay.

Stopped-Flow CO2 Hydrase Assay for hCA I Inhibition

This method measures the enzyme-catalyzed hydration of CO2 by monitoring the change in pH using a pH indicator.

Materials:

  • Recombinant human carbonic anhydrase I

  • Inhibitor compound (e.g., this compound)

  • CO2-saturated water

  • Buffer solution (e.g., 20 mM HEPES, pH 7.4)

  • pH indicator (e.g., Phenol Red, 0.2 mM)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the hCA I enzyme and the inhibitor in an appropriate solvent (e.g., DMSO).

  • Incubation: Pre-incubate the enzyme with various concentrations of the inhibitor for a defined period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.

  • Assay Setup: Set up the stopped-flow instrument to rapidly mix the enzyme-inhibitor solution with the CO2-saturated buffer containing the pH indicator.

  • Measurement: Monitor the change in absorbance of the pH indicator over time (typically for 10-100 seconds) at its maximum absorbance wavelength (e.g., 557 nm for Phenol Red). The rate of the catalyzed reaction is determined from the initial linear portion of the absorbance change.

  • Data Analysis: The initial rates of the reaction are plotted against the inhibitor concentration. The inhibition constant (Ki) is then determined by fitting the data to the appropriate inhibition model using non-linear least-squares regression. The uncatalyzed rate (in the absence of enzyme) is subtracted from the catalyzed rates.[7][8][9][10][11]

Visualizations

The following diagrams illustrate key concepts in the inhibition of hCA I.

hCA_I_Reaction CO2 CO₂ hCA_I hCA I CO2->hCA_I Substrate H2O H₂O H2O->hCA_I Substrate H2CO3 H₂CO₃ (Carbonic Acid) HCO3 HCO₃⁻ (Bicarbonate) H2CO3->HCO3 H_ion H⁺ H2CO3->H_ion hCA_I->H2CO3 Catalysis

Figure 1: Enzymatic reaction catalyzed by hCA I.

Inhibition_Mechanism cluster_0 Active Enzyme cluster_1 Inhibition cluster_2 Inactive Enzyme Active_Site hCA I Active Site Zn²⁺ H₂O (catalytic) Inhibitor Sulfonamide Inhibitor (-SO₂NH₂) Inhibited_Complex Inhibited Complex Zn²⁺ Inhibitor bound Inhibitor->Inhibited_Complex:Inhibitor Binds to Zn²⁺, displacing H₂O

Figure 2: General mechanism of hCA I inhibition by sulfonamides.

Figure 3: Logical relationship of inhibitor components to activity.

Screening_Workflow start Compound Library primary_screen Primary Screening (e.g., Colorimetric Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary Screening (Stopped-Flow Assay for Ki) hit_id->secondary_screen Active Compounds isoform_panel Isoform Selectivity Panel (hCA I, II, IX, XII, etc.) secondary_screen->isoform_panel sar_analysis Structure-Activity Relationship Analysis isoform_panel->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt

Figure 4: Experimental workflow for hCA inhibitor screening.

Conclusion

The structure-activity relationship of human carbonic anhydrase I inhibitors is a well-established field that continues to evolve with the development of new chemical entities. This compound serves as an excellent example of how the principles of SAR can be applied to design potent and, crucially, isoform-selective inhibitors. By carefully modifying the chemical structure, particularly the "tail" region of the inhibitor, it is possible to achieve high affinity for hCA I while minimizing interactions with other isoforms. This technical guide has provided the foundational knowledge, quantitative data, and experimental methodologies necessary for professionals in the field of drug discovery to advance their research in targeting hCA I for therapeutic intervention.

References

The Role of Human Carbonic Anhydrase I in Disease: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Human Carbonic Anhydrase I (CA I) is a ubiquitous cytosolic metalloenzyme that plays a fundamental role in pH homeostasis and carbon dioxide transport. While often overshadowed by its more catalytically active isoform, CA II, emerging evidence has implicated CA I in a diverse range of pathologies, including cancer, neurological disorders, and metabolic diseases. This technical guide provides an in-depth review of the current understanding of CA I's involvement in disease, with a focus on quantitative data, experimental methodologies, and associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to explore CA I as a potential biomarker and therapeutic target.

Introduction to Human Carbonic Anhydrase I

Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] In humans, 15 isoforms of α-CAs have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity.[2]

Human Carbonic Anhydrase I (CA I) is a cytosolic isoform and one of the most abundant non-hemoglobin proteins in erythrocytes.[3] Although it possesses only about 15% of the catalytic activity of the highly active CA II isoform, its high concentration in red blood cells makes it a significant contributor to CO₂ transport and blood pH regulation.[1][3] Beyond its well-established physiological role, alterations in CA I expression and activity have been increasingly linked to various disease states.

Role of Carbonic Anhydrase I in Major Disease Categories

Cancer

The role of CA I in cancer is multifaceted and appears to be tumor-type specific. Unlike the well-characterized tumor-associated isoforms CA IX and CA XII, which are generally linked to poor prognosis, the expression and impact of CA I are more varied.

  • Colorectal Cancer (CRC): In colorectal cancer, the loss of CA I expression is a frequent event.[4] Studies have shown that while normal colorectal mucosa strongly expresses CA I, a majority of colorectal adenocarcinomas exhibit significantly reduced or absent levels of CA I mRNA and protein.[4] Importantly, the presence of CA I-positive cancer cells has been associated with a more favorable prognosis, well or moderately differentiated tumors, and a lack of vascular invasion.[4] Proteomic analysis of tumor-infiltrating lymphocytes (TILs) in CRC has also identified CA I as one of the involved isoforms, with T lymphocytes from healthy surrounding mucosa showing higher CA activity than those within the tumor.[5]

  • Renal Cell Carcinoma (RCC): In contrast to CRC, the focus in renal cell carcinoma has predominantly been on the overexpression of CA IX as a diagnostic and prognostic marker, particularly in the clear cell variant (ccRCC).[6][7] While CA I is expressed in the human nephron, its specific role in the pathogenesis of RCC is less defined compared to CA IX.[7]

The general role of cytosolic CAs in cancer is linked to pH regulation. Tumor cells often exhibit a reversed pH gradient, with a more alkaline intracellular pH (pHi) and an acidic extracellular pH (pHe). This acidic microenvironment promotes tumor invasion and metastasis.[8][9] Cytosolic CAs, including CA I, can contribute to maintaining a more alkaline pHi, which is favorable for cancer cell proliferation and survival.[10]

Neurological Disorders

CA I is expressed in the central nervous system (CNS), and its dysregulation has been observed in several neurological conditions.

  • Alzheimer's Disease (AD): Studies have reported reduced levels of CA I in the brains of patients with Alzheimer's disease.[11] The precise mechanistic link is still under investigation, but it is hypothesized that altered pH homeostasis resulting from CA I deficiency could contribute to the pathological processes in AD.[12]

  • Amyotrophic Lateral Sclerosis (ALS): CA I is expressed in motor neurons of the human spinal cord.[13] Research has indicated altered patterns of CA I expression in ALS pathology, suggesting a potential involvement of this isoform in the disease process.[13] A subpopulation of neuronal CA I appears to be associated with the endoplasmic reticulum, hinting at a possible role in ER stress pathways relevant to ALS.[13]

  • Cognitive and Emotional Disorders: CA I, along with other CNS-expressed CA isoforms, is being explored as a potential target for modulating emotional memory and cognitive disorders.[14]

Metabolic Diseases
  • Diabetes Mellitus: The activity of erythrocyte CA I is altered in patients with diabetes. Some studies report a decrease in CA I activity in diabetic patients compared to healthy controls.[15] This may be, in part, due to the non-enzymatic glycation of the enzyme. The glycosylated form of CA I, found at higher levels in diabetic patients, exhibits significantly lower specific activity (approximately 40% of the non-glycosylated enzyme).[16] Conversely, other studies have shown that hyperglycemia can lead to an increase in erythrocyte CA activity, possibly as a compensatory response to increased intracellular lactate levels.[17] Inhibition of erythrocyte CA has been linked to a reduction in blood glucose levels, suggesting it could be a potential therapeutic target for managing diabetes.[18]

Quantitative Data on Human Carbonic Anhydrase I in Disease

A comprehensive understanding of the role of CA I in disease requires quantitative analysis of its expression levels and enzymatic activity. The following tables summarize key quantitative findings from the literature.

Disease Tissue/Cell Type Change in CA I Expression/Activity Quantitative Value Reference(s)
Colorectal Cancer Colorectal AdenocarcinomaDecreased mRNA expressionUndetectable in 35 of 39 tumors[4]
Colorectal AdenocarcinomaDecreased protein expression16 of 96 tumors showed positive staining[4]
Diabetes Mellitus ErythrocytesDecreased activity in smokers and diabeticsLower than non-smokers and healthy controls[15]
ErythrocytesIncreased glycationSignificantly higher than normal controls[16]
ErythrocytesDecreased specific activity of glycosylated form~40% of non-glycosylated enzyme[16]
ErythrocytesIncreased activity with hyperglycemiaSignificantly higher in Type II diabetics vs. control[17]

Table 1: Summary of Quantitative Changes in Human Carbonic Anhydrase I in Disease.

Parameter Value Enzyme Substrate Reference(s)
kcat1 x 10⁶ s⁻¹Carbonic Anhydrase (general)CO₂[19]
Km1.2 x 10⁻² MCarbonic Anhydrase (general)CO₂[19]
kcat/Km8.3 x 10⁷ M⁻¹s⁻¹Carbonic Anhydrase (general)CO₂[19]
kcat1.3 x 10⁵ s⁻¹Platelet Carbonic Anhydrase IICO₂[20]
Km1.0 mMPlatelet Carbonic Anhydrase IICO₂[20]

Table 2: General Kinetic Parameters of Carbonic Anhydrases. (Note: Isoform-specific kinetic data for CA I in disease states is limited in the literature).

Experimental Protocols for Studying Human Carbonic Anhydrase I

Accurate and reproducible experimental methods are crucial for investigating the role of CA I in disease. This section provides detailed protocols for key assays.

Carbonic Anhydrase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and measures the esterase activity of CA, which is an indicator of its hydratase activity.[9]

Materials:

  • CA Assay Buffer

  • CA Substrate (e.g., p-nitrophenyl acetate)

  • 96-well flat-bottom plate

  • Spectrophotometer

  • Purified CA I standard or cell/tissue lysate

Procedure:

  • Sample Preparation:

    • For tissue or cell lysates, homogenize in ice-cold CA Assay Buffer and centrifuge to remove debris.

    • For erythrocyte lysates, wash red blood cells with PBS, lyse with cold water, and centrifuge to remove membranes.

  • Assay Reaction:

    • Add 10-20 µL of sample or standard to each well of a 96-well plate.

    • Bring the total volume in each well to 100 µL with CA Assay Buffer.

    • Add 100 µL of CA Substrate to each well.

  • Measurement:

    • Immediately measure the absorbance at 405 nm at 25°C.

    • Record the absorbance every 2-3 minutes for 10-20 minutes.

  • Calculation:

    • Calculate the rate of change in absorbance (ΔA/min).

    • Use a standard curve generated with purified p-nitrophenol to convert the absorbance change to the amount of product formed per minute.

    • One unit of CA activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of p-nitrophenyl acetate per minute at 25°C.

Western Blot for CA I Protein Expression

This protocol provides a general framework for detecting CA I protein levels in cell or tissue lysates.

Materials:

  • RIPA buffer with protease inhibitors

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Anti-human CA I antibody

  • Secondary antibody: HRP-conjugated anti-species IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Electrotransfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-CA I antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for CA1 Gene Expression

This protocol allows for the quantification of CA I mRNA levels.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (SYBR Green or TaqMan)

  • Forward and reverse primers for human CA1

  • Housekeeping gene primers (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a reaction mix containing qPCR master mix, forward and reverse primers for CA1 or a housekeeping gene, and cDNA template.

    • Perform the qPCR reaction using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for CA1 and the housekeeping gene.

    • Calculate the relative expression of CA1 using the ΔΔCt method.

Immunohistochemistry (IHC) for CA I in Paraffin-Embedded Tissues

This protocol outlines the steps for visualizing CA I protein in tissue sections.[21][22]

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on slides

  • Xylene and graded ethanol series

  • Antigen retrieval buffer (e.g., 10 mM citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., normal serum)

  • Primary antibody: Anti-human CA I antibody

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate-chromogen solution

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the sections by sequential immersion in graded alcohols (100%, 95%, 70%) and finally in distilled water.[21][22]

  • Antigen Retrieval:

    • Incubate slides in antigen retrieval buffer at 95-100°C for 10-20 minutes.[21]

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide to block endogenous peroxidase activity.

  • Blocking: Apply blocking solution to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the primary anti-CA I antibody overnight at 4°C.

  • Secondary Antibody and Detection:

    • Incubate with the biotinylated secondary antibody.

    • Incubate with streptavidin-HRP conjugate.

    • Apply DAB solution and monitor for color development.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate the sections through graded alcohols and xylene.

    • Coverslip with mounting medium.

Signaling Pathways and Molecular Interactions

The direct involvement of CA I in specific signaling pathways is an area of active research. While detailed pathways are not yet fully elucidated, the fundamental function of CA I in regulating pH and bicarbonate levels suggests its potential to influence numerous cellular processes.

pH-Dependent Signaling

By catalyzing the formation of protons and bicarbonate, CA I can modulate intracellular and local pH. This can, in turn, affect the activity of pH-sensitive enzymes and ion channels, thereby influencing downstream signaling cascades. In the CNS, CAs contribute to the availability of protons and bicarbonate necessary for the transmission of neuronal signals, potentially impacting GABAergic and NMDA receptor function.[23]

G cluster_reaction CA I Catalyzed Reaction CO2 CO₂ CAI Carbonic Anhydrase I CO2->CAI H2O H₂O H2O->CAI HCO3 HCO₃⁻ CAI->HCO3 H H⁺ CAI->H pHi Intracellular pH (pHi) Regulation H->pHi pH_sensitive pH-Sensitive Signaling Proteins pHi->pH_sensitive cellular_response Cellular Response (e.g., Proliferation, Apoptosis) pH_sensitive->cellular_response

Caption: CA I's role in modulating intracellular pH and downstream signaling.

Experimental Workflow for Investigating CA I in Disease

The following diagram illustrates a typical workflow for studying the role of CA I in a specific disease context, from patient samples to functional analysis.

G patient_samples Patient Samples (Tumor vs. Normal) ihc Immunohistochemistry (IHC) for CA I Expression patient_samples->ihc western_blot Western Blot for CA I Protein Levels patient_samples->western_blot activity_assay CA I Activity Assay patient_samples->activity_assay qRT_pcr qRT_pcr patient_samples->qRT_pcr correlation Correlate with Clinical Outcome ihc->correlation qrt_pcr qRT-PCR for CA1 mRNA Levels qrt_pcr->correlation western_blot->correlation activity_assay->correlation cell_lines Cell Line Model (e.g., Cancer Cell Line) knockdown CA1 Knockdown (siRNA/shRNA) cell_lines->knockdown overexpression CA1 Overexpression cell_lines->overexpression functional_assays Functional Assays (Proliferation, Migration, pH) knockdown->functional_assays overexpression->functional_assays

References

In Silico Modeling of hCA I-IN-2 Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of the binding interaction between human Carbonic Anhydrase I (hCA I) and the inhibitor IN-2. The document outlines quantitative binding data, detailed experimental and computational methodologies, and visual representations of the physiological role of hCA I and a typical computational workflow.

Quantitative Data Summary

The inhibitor hCAII-IN-2, a pyrrolo[2,3-d]pyrimidine sulfonamide derivative, has been evaluated against a panel of human carbonic anhydrase isoforms. The reported inhibition constant (Ki) for its interaction with hCA I provides a quantitative measure of its binding affinity.

Inhibitor Target Inhibition Constant (Ki)
hCAII-IN-2hCA I261.4 nM[1]

Experimental Protocols

The determination of the inhibition constant (Ki) for hCA I inhibitors is crucial for quantitative assessment of their potency. Two common methods employed for this purpose are the stopped-flow CO2 hydration assay and the colorimetric esterase assay.

Stopped-Flow CO2 Hydration Assay

This method directly measures the catalytic activity of carbonic anhydrase on its physiological substrate, carbon dioxide.

Principle: The assay monitors the change in pH resulting from the CA-catalyzed hydration of CO2 to bicarbonate and a proton. The reaction progress is followed by observing the absorbance change of a pH indicator.[2]

Methodology:

  • Reagent Preparation:

    • A buffer solution (e.g., Tris-SO4) containing a pH indicator (e.g., phenol red) is prepared.

    • A CO2-saturated solution is prepared by bubbling CO2 gas into water.

    • The hCA I enzyme solution is prepared in the assay buffer.

    • The inhibitor (IN-2) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • Instrumentation: A stopped-flow spectrophotometer is used to rapidly mix the enzyme/inhibitor solution with the CO2-saturated solution.

  • Assay Procedure:

    • The enzyme solution, with or without the inhibitor, is mixed with the CO2 solution in the stopped-flow instrument.

    • The change in absorbance of the pH indicator is monitored over time (typically in milliseconds).

    • The initial rate of the reaction is calculated from the slope of the absorbance change.

  • Data Analysis:

    • The initial rates are plotted against the inhibitor concentration.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined from the dose-response curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Colorimetric Esterase Assay

This assay utilizes the promiscuous esterase activity of carbonic anhydrase.

Principle: hCA I can catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product that absorbs light at 400 nm. The rate of p-nitrophenol formation is proportional to the enzyme's activity.[3][4][5]

Methodology:

  • Reagent Preparation:

    • A buffer solution (e.g., phosphate buffer) is prepared.

    • A stock solution of the substrate, p-nitrophenyl acetate, is prepared in a solvent like acetonitrile.

    • The hCA I enzyme solution is prepared in the buffer.

    • The inhibitor (IN-2) is prepared in a suitable solvent and diluted to various concentrations.

  • Assay Procedure:

    • The enzyme, buffer, and varying concentrations of the inhibitor are pre-incubated in a 96-well plate.

    • The reaction is initiated by adding the substrate (p-NPA) to each well.

    • The plate is incubated at a constant temperature (e.g., 25°C).

    • The absorbance at 400 nm is measured at regular time intervals using a microplate reader.

  • Data Analysis:

    • The rate of the reaction (change in absorbance per unit time) is calculated for each inhibitor concentration.

    • The percentage of inhibition is calculated relative to the uninhibited control.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation, similar to the stopped-flow assay.

In Silico Modeling Protocol

While a specific in silico modeling study for the hCA I-IN-2 complex is not publicly available, a standard and robust computational workflow can be applied to investigate this interaction. The following protocol is based on established methodologies for modeling the binding of sulfonamide inhibitors to carbonic anhydrases.

Molecular Docking

Objective: To predict the binding pose and estimate the binding affinity of IN-2 within the active site of hCA I.

Methodology:

  • Protein Preparation:

    • The 3D crystal structure of human Carbonic Anhydrase I is obtained from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed from the structure.

    • Hydrogen atoms are added, and the protonation states of ionizable residues are assigned at a physiological pH.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structure of IN-2 (a pyrrolo[2,3-d]pyrimidine sulfonamide) is sketched and converted to a 3D structure.

    • The ligand's geometry is optimized using a suitable force field.

    • Partial charges are assigned to the ligand atoms.

  • Docking Simulation:

    • A docking grid is defined around the active site of hCA I, typically centered on the catalytic zinc ion.

    • A molecular docking program (e.g., AutoDock, Glide, GOLD) is used to search for favorable binding poses of IN-2 within the defined grid.

    • The docking algorithm explores various conformations of the ligand and its orientation within the active site.

    • A scoring function is used to rank the generated poses based on their predicted binding affinity.

  • Analysis of Results:

    • The top-ranked docking poses are visually inspected to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, coordination with the zinc ion).

    • The predicted binding energy or docking score provides an estimate of the binding affinity.

Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the predicted this compound complex and to gain insights into the dynamic nature of the binding interactions over time.

Methodology:

  • System Setup:

    • The most plausible docking pose of the this compound complex is selected as the starting structure for the MD simulation.

    • The complex is placed in a simulation box filled with explicit water molecules.

    • Counter-ions are added to neutralize the system.

  • Simulation Protocol:

    • The system is first energy minimized to remove any bad contacts.

    • The system is gradually heated to the desired temperature (e.g., 300 K) while restraining the protein and ligand.

    • A period of equilibration is performed under constant temperature and pressure to allow the system to relax.

    • A production run of the MD simulation is carried out for a sufficient duration (e.g., hundreds of nanoseconds) without restraints.

  • Trajectory Analysis:

    • The trajectory of the simulation is analyzed to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein and ligand over time.

    • The root-mean-square fluctuation (RMSF) of individual residues is calculated to identify flexible regions of the protein.

    • The binding interactions observed in the docking pose are monitored throughout the simulation to evaluate their persistence.

    • Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) can be performed on the trajectory to obtain a more accurate estimation of the binding affinity.

Mandatory Visualizations

Physiological Role of hCA I

Human Carbonic Anhydrase I is a cytosolic enzyme that plays a crucial role in the reversible hydration of carbon dioxide, a fundamental process for maintaining pH homeostasis and facilitating CO2 transport in the blood.

hCA_I_Physiological_Role cluster_rbc Red Blood Cell Metabolism Metabolic Processes CO2_tissue CO2 Metabolism->CO2_tissue CO2_rbc CO2 CO2_tissue->CO2_rbc diffuses hCA_I hCA I H2CO3 H2CO3 (Carbonic Acid) hCA_I->H2CO3 catalyzes HCO3 HCO3- (Bicarbonate) H2CO3->HCO3 H_plus H+ H2CO3->H_plus HCO3_plasma HCO3- HCO3->HCO3_plasma transported to Hb Hb H_plus->Hb HHb HHb Hb->HHb binds to CO2_rbc->hCA_I H2O H2O H2O->hCA_I CO2_lungs CO2 (exhaled) HCO3_plasma->CO2_lungs converted back to CO2 in

Physiological role of hCA I in CO2 transport and pH balance.

In Silico Modeling Workflow

The process of in silico modeling of enzyme-inhibitor binding involves a series of computational steps, from initial data retrieval to detailed analysis of the interaction.

In_Silico_Workflow start Start: Define Research Question data_prep Data Preparation start->data_prep protein_prep Protein Structure Preparation (hCA I) data_prep->protein_prep ligand_prep Ligand Structure Preparation (IN-2) data_prep->ligand_prep docking Molecular Docking protein_prep->docking ligand_prep->docking pose_analysis Binding Pose Analysis docking->pose_analysis md_sim Molecular Dynamics Simulation pose_analysis->md_sim Select best pose trajectory_analysis Trajectory Analysis md_sim->trajectory_analysis binding_energy Binding Free Energy Calculation trajectory_analysis->binding_energy end End: Interpretation of Results binding_energy->end

A typical workflow for in silico modeling of enzyme-inhibitor binding.

References

An In-depth Technical Guide to the Biological Function of Human Carbonic Anhydrase I (hCA I)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Carbonic Anhydrase I (hCA I) is a ubiquitous and catalytically efficient metalloenzyme belonging to the α-class of carbonic anhydrases. While its primary role in the reversible hydration of carbon dioxide is well-established, its broader biological significance extends to various physiological and pathological processes. This technical guide provides a comprehensive overview of the core biological functions of hCA I, detailing its catalytic mechanism, tissue distribution, and involvement in human health and disease. This document summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes associated pathways and workflows to support further research and therapeutic development.

Core Biological Functions of hCA I

Human Carbonic Anhydrase I is a cytosolic enzyme that plays a crucial role in maintaining acid-base homeostasis and facilitating the transport of carbon dioxide.[1] Its fundamental biological function is the catalysis of the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This seemingly simple reaction is vital for a multitude of physiological processes.

1.1. Respiration and CO₂ Transport: In erythrocytes, where hCA I is highly abundant, it facilitates the rapid conversion of metabolically produced CO₂ into bicarbonate for transport in the blood from tissues to the lungs.[3] In the lungs, the reverse reaction is catalyzed, converting bicarbonate back to CO₂ for exhalation.[1]

1.2. pH Regulation: By catalyzing the interconversion of a weak acid (carbonic acid) and its conjugate base (bicarbonate), hCA I is integral to pH buffering systems in various tissues, helping to maintain physiological pH.[1]

1.3. Ion Transport and Fluid Secretion: The generation of protons and bicarbonate by hCA I influences the activity of various ion transporters, thereby playing a role in the secretion of fluids such as aqueous humor, cerebrospinal fluid, and saliva.[2]

1.4. Pathophysiological Roles: Dysregulation of hCA I activity has been implicated in several diseases. For instance, altered levels of hCA I have been observed in certain types of cancer, such as oral squamous cell carcinoma and colon adenocarcinoma, suggesting its potential as a biomarker.[4] Reduced expression of hCA I has been linked to an enhanced malignant potential in prostatic tumor cells.[4] Additionally, genetic variants of hCA I have been associated with conditions like ankylosing spondylitis, hinting at a role in bone formation.[4]

While the catalytic activity of some carbonic anhydrase isoforms, like CA IX, has been linked to non-catalytic functions that influence cellular processes like glycolysis and pH regulation in cancer cells, such non-catalytic roles for hCA I are not yet well-defined in the scientific literature.[5][6][7][8]

Quantitative Data

Kinetic Parameters

The catalytic efficiency of hCA I is characterized by its Michaelis-Menten constant (KM) and catalytic constant (kcat). These parameters are crucial for understanding its enzymatic activity and for the development of specific inhibitors or activators.

Substratekcat (s⁻¹)KM (mM)kcat/KM (M⁻¹s⁻¹)ConditionsReference
CO₂2.0 x 10⁵4.24.8 x 10⁷pH 7.5, 25°C[9]
Bicarbonate4 x 10⁵261.5 x 10⁷pH 7.4[10]

Note: Kinetic parameters can vary depending on the experimental conditions such as pH, temperature, and buffer composition.

Tissue Distribution and Expression Levels

hCA I is a cytosolic protein with a widespread but varied tissue distribution. The highest expression levels are found in erythrocytes.

TissueExpression Level (Normalized iBAQ)Cellular LocalizationData Source
Whole BloodHighErythrocytes[11]
ColonModerateCytoplasm of epithelial cells[12]
LiverLowCytoplasm of hepatocytes[13]
KidneyLowCytoplasm of renal tubule cells[3]

Note: This table provides a summary of relative expression levels. For detailed, quantitative expression data across a wider range of tissues, resources like the Human Protein Atlas and integrated proteomics databases should be consulted.[11][12][13]

Signaling Pathways and Molecular Interactions

Currently, there is limited evidence to suggest that hCA I is directly involved in specific signaling pathways in the same manner as receptor tyrosine kinases or G-protein coupled receptors. Its primary influence on cellular signaling is likely indirect, through its modulation of intracellular and extracellular pH, which can impact the activity of pH-sensitive enzymes and signaling proteins.[14]

Some studies on other intracellular carbonic anhydrase isoforms have shown that their activity can sensitize cancer cell pH signaling to changes in CO₂ partial pressure, which in turn can modulate downstream pathways like calcium signaling and mTOR.[14] However, specific protein-protein interactions that would place hCA I in a defined signaling cascade are not well-documented. Computational docking studies are often used to explore potential interactions between hCA I and various ligands, primarily in the context of inhibitor design.[15][16]

Experimental Protocols

Measurement of hCA I Catalytic Activity

This is the gold-standard method for measuring the rapid kinetics of CO₂ hydration catalyzed by hCA I.

Principle: The assay measures the change in pH resulting from the production of protons during CO₂ hydration. A pH indicator dye is used, and the change in its absorbance is monitored over a short time scale.

Protocol:

  • Reagent Preparation:

    • Buffer: 20 mM HEPES-NaOH, pH 7.5, containing 100 mM Na₂SO₄ and 0.2 mM of a suitable pH indicator (e.g., p-nitrophenol).

    • Substrate Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through distilled water on ice for at least 30 minutes. The concentration will be approximately 34 mM at 25°C.

    • Enzyme Solution: Prepare a stock solution of purified hCA I in the assay buffer. The final concentration in the assay will typically be in the nanomolar range.

  • Instrumentation: Use a stopped-flow spectrophotometer equipped with a temperature-controlled cell holder.

  • Assay Procedure:

    • Equilibrate the two syringes of the stopped-flow instrument to the desired temperature (e.g., 25°C).

    • Load one syringe with the buffer containing the pH indicator and the other with the CO₂ solution.

    • Initiate a "push" to mix the solutions and record the baseline absorbance of the indicator.

    • For the enzyme-catalyzed reaction, add a small volume of the hCA I stock solution to the buffer syringe.

    • Initiate a rapid mixing of the enzyme-buffer solution with the CO₂ solution.

    • Record the change in absorbance at the wavelength of maximum absorbance change for the pH indicator over time (typically milliseconds to seconds).

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.

    • Determine the kinetic parameters (kcat and KM) by measuring the initial rates at varying CO₂ concentrations and fitting the data to the Michaelis-Menten equation.

This is a simpler, plate-based method suitable for higher-throughput screening.

Principle: Carbonic anhydrases exhibit esterase activity. This assay utilizes a substrate (e.g., p-nitrophenyl acetate) that is hydrolyzed by hCA I to produce a colored product (p-nitrophenol), which can be quantified spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 25 mM Tris-SO₄, pH 7.6.

    • Substrate Solution: Prepare a 10 mM stock solution of p-nitrophenyl acetate in acetonitrile.

    • Enzyme Solution: Prepare serial dilutions of purified hCA I in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of assay buffer to each well.

    • Add 20 µL of the hCA I solution (or sample) to the appropriate wells.

    • To initiate the reaction, add 20 µL of the substrate solution to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance at 400 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from the absorbance of the samples.

    • Enzyme activity can be expressed as the rate of p-nitrophenol production, determined from a standard curve.

Detection and Quantification of hCA I Protein

Principle: This technique is used to detect and quantify hCA I protein in complex biological samples like cell lysates or tissue homogenates.

Protocol:

  • Sample Preparation:

    • Lyse cells or homogenize tissues in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by size on a 12% polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for hCA I (e.g., rabbit anti-CA1) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software.

Principle: IHC is used to visualize the localization of hCA I protein within tissue sections.

Protocol:

  • Tissue Preparation:

    • Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.

    • Cut 4-5 µm thick sections and mount them on charged slides.

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene to remove paraffin.

    • Rehydrate the sections through a graded series of ethanol solutions (100%, 95%, 70%) to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking serum (e.g., normal goat serum).

    • Incubate with the primary anti-hCA I antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with a biotinylated secondary antibody.

    • Wash with PBS.

    • Apply an avidin-biotin-peroxidase complex.

    • Wash with PBS.

  • Visualization:

    • Develop the signal with a chromogen such as DAB (3,3'-diaminobenzidine).

    • Counterstain with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

  • Analysis:

    • Examine the slides under a light microscope to assess the staining intensity and localization of hCA I.

Visualizations

Catalytic Mechanism of hCA I

Catalytic_Mechanism cluster_enzyme hCA I Active Site E-Zn-OH2 E-Zn-H₂O E-Zn-OH E-Zn-OH⁻ E-Zn-OH2->E-Zn-OH -H⁺ E-Zn-HCO3 E-Zn-HCO₃⁻ E-Zn-OH->E-Zn-HCO3 +CO₂ E-Zn-HCO3->E-Zn-OH2 +H₂O -HCO₃⁻ CO2 CO₂ H2O H₂O HCO3 HCO₃⁻ H_plus H⁺

Caption: Catalytic cycle of hCA I for CO₂ hydration.

Experimental Workflow for hCA I Activity Measurement

Activity_Workflow Sample Biological Sample (e.g., Erythrocyte Lysate) Purification hCA I Purification (Affinity Chromatography) Sample->Purification Activity_Assay Enzyme Activity Assay Purification->Activity_Assay Stopped_Flow Stopped-Flow Spectrophotometry Activity_Assay->Stopped_Flow High Precision Colorimetric Colorimetric Assay Activity_Assay->Colorimetric High Throughput Data_Analysis Data Analysis (Michaelis-Menten Kinetics) Stopped_Flow->Data_Analysis Colorimetric->Data_Analysis Results Kinetic Parameters (kcat, Km) Data_Analysis->Results

Caption: Workflow for hCA I purification and activity measurement.

Logical Relationship for hCA I's Role in CO₂ Transport

CO2_Transport cluster_tissue Peripheral Tissues cluster_blood Erythrocyte cluster_lungs Lungs Metabolism Cellular Metabolism CO2_prod CO₂ Production Metabolism->CO2_prod hCAI_tissue hCA I CO2_prod->hCAI_tissue CO₂ + H₂O HCO3_prod HCO₃⁻ Production hCAI_tissue->HCO3_prod HCO₃⁻ + H⁺ HCO3_transport HCO₃⁻ Transport (in plasma) HCO3_prod->HCO3_transport hCAI_lungs hCA I HCO3_transport->hCAI_lungs HCO₃⁻ CO2_release CO₂ Release hCAI_lungs->CO2_release CO₂ + H₂O Exhalation Exhalation CO2_release->Exhalation

Caption: Role of hCA I in CO₂ transport from tissues to lungs.

Conclusion

Human Carbonic Anhydrase I is a fundamentally important enzyme with well-characterized catalytic functions that are essential for respiration and pH homeostasis. While its direct involvement in signaling pathways remains to be fully elucidated, its impact on cellular physiology through the regulation of proton and bicarbonate concentrations is undeniable. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the multifaceted roles of hCA I in health and disease, paving the way for the development of novel therapeutic strategies targeting this critical enzyme.

References

Methodological & Application

Application Notes and Protocols for the Use of hCA I-IN-2 in Carbonic Anhydrase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human carbonic anhydrase I (hCA I) is a ubiquitous zinc-containing metalloenzyme that plays a crucial role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Its involvement in pathological conditions has rendered it a significant target for drug discovery. hCA I-IN-2 is a known inhibitor of human carbonic anhydrase isoforms. These application notes provide a detailed protocol for utilizing this compound in a colorimetric activity assay for human carbonic anhydrase I (hCA I), a common method for screening and characterizing potential inhibitors.

Mechanism of Action

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The assay described here utilizes the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol and acetate.[1][2] The product, p-nitrophenol, is a chromophore that can be detected spectrophotometrically at 400-405 nm.[3][4] The rate of p-nitrophenol formation is directly proportional to the CA activity. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in the rate of p-nitrophenol production.

Quantitative Data for this compound

The inhibitory potency of this compound against human carbonic anhydrase I and other isoforms has been characterized. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

CompoundTarget IsoformInhibition Constant (Ki)
This compoundhCA I261.4 nM
This compoundhCA II3.8 nM
This compoundhCA IX19.6 nM
This compoundhCA XII45.2 nM
Data sourced from MedchemExpress.[5]

Experimental Protocols

Principle of the Assay

The activity of hCA I is determined by monitoring the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, which results in an increase in absorbance at 400 nm. The assay can be performed in a 96-well plate format for high-throughput screening.

Materials and Reagents
  • Human Carbonic Anhydrase I (hCA I), purified

  • This compound

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 400-405 nm

Preparation of Reagents
  • hCA I Enzyme Solution: Prepare a stock solution of hCA I in Tris-HCl buffer. The final concentration in the assay will need to be optimized, but a starting point of 1-10 µg/mL is recommended.

  • This compound Inhibitor Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • p-NPA Substrate Solution: Prepare a stock solution of p-NPA in acetonitrile (e.g., 100 mM).[4] Immediately before use, dilute the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[4]

Assay Protocol

This protocol is for a total reaction volume of 200 µL per well in a 96-well plate.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer containing a small percentage of DMSO (e.g., 1%) to ensure solubility. Include a vehicle control (buffer with DMSO, no inhibitor).

  • Enzyme Addition: To each well of the 96-well plate, add:

    • 10 µL of the diluted this compound or vehicle control.

    • 170 µL of hCA I enzyme solution in assay buffer.

  • Pre-incubation: Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the p-NPA substrate solution to each well.

  • Kinetic Measurement: Immediately start measuring the absorbance at 400 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔA/min).

    • Determine the percentage of inhibition for each inhibitor concentration using the following formula:

      where V_control is the rate of the reaction with the vehicle control and V_inhibitor is the rate of the reaction in the presence of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Logical Relationship of Inhibition

Inhibition_Diagram cluster_reaction Enzymatic Reaction hCA1 hCA I (Enzyme) pNP p-Nitrophenol (Product) hCA1->pNP Catalyzes hydrolysis pNPA p-Nitrophenyl Acetate (Substrate) pNPA->hCA1 hCA1_IN2 This compound (Inhibitor) hCA1_IN2->hCA1 Binds to and inhibits

Caption: Inhibition of hCA I by this compound.

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Inhibitor, Substrate, Buffer) prep_dilutions Prepare Serial Dilutions of this compound prep_reagents->prep_dilutions add_inhibitor Add Inhibitor/Vehicle to Plate prep_dilutions->add_inhibitor add_enzyme Add hCA I Enzyme Solution add_inhibitor->add_enzyme pre_incubate Pre-incubate for 15 min add_enzyme->pre_incubate add_substrate Initiate Reaction with p-NPA pre_incubate->add_substrate measure_abs Measure Absorbance at 400 nm (Kinetic) add_substrate->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for the hCA I activity assay.

References

Application Notes and Protocols for High-Throughput Screening of Human Carbonic Anhydrase I (hCA I) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Carbonic Anhydrase I (hCA I) is a zinc-containing metalloenzyme that plays a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton: CO₂ + H₂O ⇌ HCO₃⁻ + H⁺.[1][2] This reaction is fundamental to pH homeostasis, CO₂ transport between tissues and the lungs, and other metabolic pathways.[2] Dysregulation of hCA I activity has been implicated in several diseases, making it an attractive therapeutic target. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of hCA I inhibitors, essential for the discovery of novel drug candidates.

Assay Principles

The most common methods for HTS of hCA inhibitors are colorimetric and fluorescence-based assays. These assays are adaptable to microplate formats (e.g., 96-well or 384-well plates) suitable for screening large compound libraries.

Colorimetric Assay: This method utilizes the esterase activity of hCA I. The enzyme catalyzes the hydrolysis of an ester substrate, such as p-nitrophenyl acetate (pNPA), to a chromogenic product, p-nitrophenol, which can be quantified by measuring the absorbance at a specific wavelength (typically 405 nm). Inhibitors of hCA I will reduce the rate of this reaction, leading to a decrease in absorbance. This assay is robust, cost-effective, and well-suited for HTS.

Fluorescence-Based Assay: These assays offer higher sensitivity. One common approach is the indicator-displacement assay. A fluorescent indicator is designed to bind to the active site of hCA I, resulting in fluorescence quenching. When a competitive inhibitor is introduced, it displaces the indicator, leading to the restoration of fluorescence.[3]

Experimental Protocols

High-Throughput Colorimetric Assay for hCA I Inhibitors

This protocol is designed for a 96-well plate format and is optimized for the screening of compound libraries.

Materials and Reagents:

  • Human Carbonic Anhydrase I (hCA I), recombinant

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5

  • p-Nitrophenyl acetate (pNPA) substrate solution: 10 mM in acetonitrile

  • Test compounds dissolved in 100% DMSO

  • Positive Control Inhibitor: Acetazolamide (a known pan-CA inhibitor)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at 405 nm

Assay Protocol:

  • Compound Plating:

    • Prepare a master plate of test compounds diluted in 100% DMSO.

    • Using a liquid handler or multichannel pipette, transfer 1 µL of each test compound solution into the wells of the 96-well assay plate.

    • For control wells, add 1 µL of DMSO (negative control) or 1 µL of Acetazolamide solution in DMSO (positive control).

  • Enzyme Preparation and Addition:

    • Prepare a working solution of hCA I in Assay Buffer at a final concentration of 10 nM.

    • Add 90 µL of the hCA I working solution to each well of the assay plate containing the compounds and controls.

    • Mix gently by tapping the plate or using a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 15 minutes to allow for the interaction between the enzyme and potential inhibitors.

  • Substrate Addition and Kinetic Measurement:

    • Prepare a fresh working solution of pNPA substrate by diluting the 10 mM stock solution in Assay Buffer to a final concentration of 1 mM.

    • Initiate the enzymatic reaction by adding 10 µL of the 1 mM pNPA solution to each well. The final volume in each well will be 101 µL.

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the absorbance at 405 nm every 30 seconds for 10 minutes.

Data Analysis:

  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve (absorbance vs. time).

  • Determine the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Slope_compound - Slope_background) / (Slope_negative_control - Slope_background))

    • Slope_compound: Rate of reaction in the presence of the test compound.

    • Slope_negative_control: Rate of reaction with DMSO only.

    • Slope_background: Rate of reaction in a well with no enzyme.

  • Assess Assay Quality: Calculate the Z'-factor to evaluate the quality of the HTS assay. The Z'-factor should ideally be between 0.5 and 1.0 for a robust assay.[4] Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

    • SD: Standard Deviation

    • Mean: Average of the slopes for the respective controls.

  • Hit Selection: Compounds exhibiting a percent inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered "hits" and are selected for further validation and dose-response studies.[5][6]

Data Presentation

Table 1: Representative Quantitative Data for hCA I Inhibitor Screening

ParameterValueReference
Assay Format 96-well Colorimetric
Substrate p-Nitrophenyl acetate
hCA I Concentration 5 - 12 nM[1]
Typical Z'-factor ≥ 0.5[4]
Typical Hit Rate < 1%
Positive Control Acetazolamide[7]
Acetazolamide IC50 ~16.3 ± 2 nM[7]

Table 2: Inhibition Constants (Kᵢ) of Known Sulfonamide Inhibitors against hCA I

CompoundKᵢ for hCA I (nM)Reference
Acetazolamide250
Methazolamide50
Ethoxzolamide20
Dorzolamide800
Brinzolamide3800
Zonisamide9800
Celecoxib10000
Sulfonamide Derivative 168.4 - 458.1[8]
Sulfonamide Derivative 2240 - 2185[9]
Pyrazole-carboxamide Sulfonamide725.6[1]

Visualizations

hCA I Catalytic Mechanism and pH Regulation

hCA_catalysis cluster_inhibitor Inhibition Inhibitor Inhibitor (e.g., Sulfonamide) hCAI hCAI Inhibitor->hCAI Blocks Active Site

Caption: Catalytic role of hCA I in pH homeostasis and its inhibition.

High-Throughput Screening Workflow for hCA I Inhibitors

HTS_Workflow cluster_screening Primary Screening cluster_analysis Data Analysis & Hit Selection cluster_validation Hit Validation Compound_Library Compound Library (~10,000s of compounds) HTS_Assay Automated HTS Assay (e.g., 96/384-well plates) Compound_Library->HTS_Assay Data_Acquisition Data Acquisition (e.g., Absorbance Reading) HTS_Assay->Data_Acquisition Data_Processing Data Processing (% Inhibition, Z'-factor) Data_Acquisition->Data_Processing Hit_Identification Hit Identification (Thresholding) Data_Processing->Hit_Identification Dose_Response Dose-Response Curves (IC₅₀ Determination) Hit_Identification->Dose_Response Selectivity_Assay Isoform Selectivity Profiling (hCA II, etc.) Dose_Response->Selectivity_Assay Lead_Optimization Lead Optimization Selectivity_Assay->Lead_Optimization

Caption: Workflow for HTS and validation of hCA I inhibitors.

References

Application Note and Protocols for Developing a Cell-Based Assay for hCA I-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This reaction is vital for maintaining acid-base balance, respiration, CO2 transport, and regulating pH in various tissues.[1][3] The human genome encodes for at least 14 different CA isoforms, with human carbonic anhydrase I (hCA I) being a ubiquitous cytosolic isoform.[4][5] Given the involvement of CAs in numerous physiological and pathological states, inhibitors of these enzymes are valuable therapeutic agents for conditions like glaucoma and are being actively investigated for their potential in cancer therapy.[1][6]

hCA I-IN-2 is a potent and selective inhibitor designed to target the hCA I isoform. To evaluate its efficacy and mechanism of action within a cellular context, robust cell-based assays are essential. This document provides detailed protocols for two key assays: a cell viability assay to assess the functional impact of hCA I inhibition and a Cellular Thermal Shift Assay (CETSA®) to confirm direct target engagement in intact cells.[7] These assays are critical steps in the preclinical validation of this compound.[8][9]

Principle of the Assays

The evaluation of this compound in a cellular environment involves a two-pronged approach:

  • Functional Assessment (Cell Viability): Inhibition of hCA I can disrupt cellular pH homeostasis, potentially leading to downstream effects on cell proliferation and viability. A cell viability assay, such as the MTS assay, measures the metabolic activity of a cell population. A reduction in metabolic activity in the presence of this compound can indicate a cytotoxic or cytostatic effect, providing a functional readout of the inhibitor's impact.

  • Target Engagement (CETSA): It is crucial to confirm that the observed cellular effects are a direct result of this compound binding to its intended target, hCA I. CETSA is a powerful biophysical method that measures the thermal stability of a protein in its native cellular environment.[7][10] The binding of a ligand, such as this compound, typically stabilizes its target protein, leading to an increase in the protein's melting temperature.[10][11] By heating inhibitor-treated cells to various temperatures and quantifying the amount of soluble hCA I remaining, a thermal shift can be detected, providing direct evidence of target engagement.[12]

Signaling Pathway of Carbonic Anhydrase I

G cluster_cell Cytosol CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 Reversible Hydration HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Spontaneous Dissociation pH Intracellular pH Regulation HCO3->pH hCA1 hCA I hCA1->CO2 Catalyzes Inhibitor This compound Inhibitor->hCA1 Inhibits

Caption: Role of hCA I in intracellular pH regulation and its inhibition by this compound.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTS Assay

This protocol details the steps to determine the effect of this compound on the viability of a selected cell line. The MTS assay is a colorimetric method for assessing metabolic activity.

Materials:

  • Human cell line expressing hCA I (e.g., K562 chronic myelogenous leukemia cells)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 96-well clear, flat-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Spectrophotometric multiwell plate reader

Workflow:

G start Start seed Seed cells into a 96-well plate (e.g., 5,000 cells/well) start->seed incubate1 Incubate for 24 hours (37°C, 5% CO₂) seed->incubate1 prepare Prepare serial dilutions of this compound incubate1->prepare treat Treat cells with inhibitor and vehicle control (DMSO) prepare->treat incubate2 Incubate for 72 hours treat->incubate2 add_mts Add MTS reagent to each well incubate2->add_mts incubate3 Incubate for 1-4 hours add_mts->incubate3 read Measure absorbance at 490 nm incubate3->read analyze Analyze data: Normalize to control, plot dose-response curve, calculate IC₅₀ read->analyze end End analyze->end G start Start harvest Harvest and count cells start->harvest treat Treat cell suspension with This compound or vehicle (DMSO) for 1 hour at 37°C harvest->treat aliquot Aliquot treated cells into PCR tubes/plate treat->aliquot heat Heat aliquots at different temperatures for 3 minutes (e.g., 40°C to 70°C gradient) aliquot->heat cool Cool to 4°C heat->cool lyse Lyse cells (e.g., freeze-thaw cycles) cool->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge collect Collect supernatant (soluble protein fraction) centrifuge->collect quantify Quantify soluble hCA I via Western Blot or ELISA collect->quantify analyze Analyze data: Plot % soluble hCA I vs. temperature to generate 'melting curves' quantify->analyze end End analyze->end

References

Application Notes and Protocols for hCA I-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

hCA I-IN-2, also identified as compound 6d in the work by Singh P, et al. (2020), is a potent and selective inhibitor of human carbonic anhydrase I (hCA I).[1] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. hCA I is a cytosolic isoform involved in various physiological processes, and its inhibition is a subject of interest in the development of therapeutic agents for a range of disorders. These application notes provide detailed protocols for the preparation, storage, and use of this compound in research settings.

Data Presentation

Inhibitor Specificity

This compound exhibits high selectivity for hCA I over other isoforms. The inhibition constants (Ki) are summarized in the table below.

IsoformKi (nM)
hCA I18.8[1][2]
hCA II375.1[2]
hCA IX1721[2]
hCA XII283.9[2]

Data from Singh P, et al. Bioorg Chem. 2020 Jun;99:103839.[1]

Solution Stability (General Guidance)

Specific stability data for this compound is not publicly available. However, based on data for similar sulfonamide-based carbonic anhydrase inhibitors, the following storage conditions can be used as a guideline. It is always recommended to perform in-house stability tests for long-term experiments.

FormStorage TemperatureEstimated Stability
Powder-20°C≥ 2 years
In DMSO-80°C≥ 6 months
In DMSO4°CUp to 2 weeks

Experimental Protocols

Solution Preparation

1. Stock Solution Preparation (10 mM in DMSO):

  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in an appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution. For example, for 1 mg of this compound with a molecular weight of 513.57 g/mol , add 194.7 µL of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

2. Working Solution Preparation:

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution with the assay buffer to achieve the desired final concentrations for your experiment.

    • It is important to ensure that the final concentration of DMSO in the assay is low (typically ≤ 1%) to avoid solvent effects on enzyme activity.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is a general guideline for determining the inhibitory activity of this compound against hCA I using a colorimetric assay based on the esterase activity of carbonic anhydrase.

  • Materials:

    • Recombinant human carbonic anhydrase I (hCA I)

    • This compound working solutions

    • p-Nitrophenyl acetate (pNPA) as substrate

    • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 400-405 nm

  • Procedure:

    • Prepare a dilution series of this compound in the assay buffer.

    • In a 96-well plate, add the hCA I enzyme to each well, except for the blank controls.

    • Add the this compound dilutions to the respective wells. Include a vehicle control (assay buffer with the same final concentration of DMSO).

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate (pNPA) to all wells.

    • Immediately measure the absorbance at 405 nm in a kinetic mode for 10-20 minutes at room temperature.

    • The rate of p-nitrophenol production is proportional to the hCA I activity.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway of Carbonic Anhydrase Action and Inhibition

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) CO2_ext CO2 CO2_int CO2 CO2_ext->CO2_int Diffusion H2O_ext H2O HCO3_ext HCO3- H_ext H+ hCA1 hCA I CO2_int->hCA1 H2O_int H2O H2O_int->hCA1 HCO3_int HCO3- HCO3_int->HCO3_ext Anion Exchanger H_int H+ H_int->H_ext Proton Transporters hCA1->HCO3_int hCA1->H_int inhibitor This compound inhibitor->hCA1 Inhibition G start Start prep_inhibitor Prepare this compound Dilution Series start->prep_inhibitor prep_enzyme Prepare hCA I Working Solution start->prep_enzyme incubation Pre-incubate Enzyme and Inhibitor prep_inhibitor->incubation prep_enzyme->incubation add_substrate Add Substrate (pNPA) incubation->add_substrate measure Kinetic Measurement (Absorbance at 405 nm) add_substrate->measure analysis Data Analysis (IC50 Determination) measure->analysis end End analysis->end

References

Application Notes and Protocols: hCA I-IN-2 in Glaucoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

hCA I-IN-2 is a potent and highly selective inhibitor of human carbonic anhydrase I (hCA I). Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In the context of glaucoma, the inhibition of specific CA isoforms in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure (IOP), a major risk factor for the disease.

While the primary targets for conventional glaucoma therapy are carbonic anhydrase isoforms II (hCA II) and IV (hCA IV), the high selectivity of this compound for hCA I presents a unique tool for researchers to investigate the specific role of this isoform in ocular physiology and pathology. These application notes provide an overview of the current understanding, quantitative data for this compound, and detailed protocols to facilitate exploratory research into its potential applications in glaucoma.

Data Presentation

The inhibitory activity of this compound has been characterized against several human carbonic anhydrase isoforms. The data clearly demonstrates its high selectivity for hCA I.

IsoformKi (nM)
hCA I18.8
hCA II375.1
hCA IX1721
hCA XII283.9

Data sourced from MedChemExpress.

Mechanism of Action of Carbonic Anhydrase Inhibitors in Glaucoma

The established mechanism for IOP reduction by carbonic anhydrase inhibitors involves the blockade of CA isoforms (primarily hCA II and IV) in the ciliary epithelium. This inhibition reduces the formation of bicarbonate ions (HCO3-). The subsequent decrease in bicarbonate transport across the ciliary epithelium leads to a reduction in aqueous humor secretion and a corresponding decrease in intraocular pressure.

CO2_H2O CO2 + H2O hCA_II_IV hCA II / hCA IV (Ciliary Epithelium) CO2_H2O->hCA_II_IV H2CO3 H2CO3 HCO3_H HCO3- + H+ H2CO3->HCO3_H Aqueous_Humor Aqueous Humor Secretion HCO3_H->Aqueous_Humor IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP CA_Inhibitor Carbonic Anhydrase Inhibitor (e.g., Dorzolamide) CA_Inhibitor->hCA_II_IV Inhibits hCA_II_IV->H2CO3

Established signaling pathway of CA inhibitors in IOP reduction.

Experimental Protocols

Given the novelty of investigating a selective hCA I inhibitor for glaucoma, the following protocols are proposed for foundational research.

In Vitro Characterization of this compound Activity

Objective: To confirm the inhibitory potency and selectivity of this compound against relevant human carbonic anhydrase isoforms.

Method: Stopped-Flow Carbonic Anhydrase Activity Assay

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (hCA I, hCA II, hCA IV, hCA XII)

  • This compound

  • 4-Nitrophenyl acetate (4-NPA) as substrate

  • Buffer solution (e.g., 10 mM Tris-HCl, pH 7.4)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare stock solutions of each hCA isoform in the assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the assay buffer.

  • Assay Performance:

    • The assay measures the enzyme-catalyzed hydrolysis of 4-NPA to 4-nitrophenolate, which can be monitored spectrophotometrically at 400 nm.

    • Pre-incubate the enzyme with varying concentrations of this compound for a specified time (e.g., 15 minutes) at room temperature.

    • Rapidly mix the enzyme-inhibitor solution with the 4-NPA substrate solution in the stopped-flow instrument.

    • Record the initial rate of the reaction by monitoring the change in absorbance over time.

  • Data Analysis:

    • Determine the initial velocity (V₀) for each inhibitor concentration.

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value from the dose-response curve.

    • Convert IC50 values to Ki values using the Cheng-Prusoff equation.

In Vivo Evaluation of IOP Reduction in an Animal Model

Objective: To determine if selective inhibition of hCA I by this compound has an effect on intraocular pressure in a relevant animal model.

Method: Tonometry in a Rabbit Model of Ocular Hypertension

Materials:

  • This compound formulated in a suitable ophthalmic vehicle

  • Vehicle control (e.g., saline or the formulation vehicle without the active compound)

  • Positive control (e.g., a known IOP-lowering agent like Dorzolamide)

  • New Zealand White rabbits

  • Tonometer (e.g., Tono-Pen)

  • Topical anesthetic (e.g., proparacaine hydrochloride)

Procedure:

  • Animal Acclimatization and Baseline IOP Measurement:

    • Acclimatize rabbits to handling and IOP measurement procedures to minimize stress-induced IOP fluctuations.

    • Measure baseline IOP in both eyes of each rabbit at several time points before the study begins.

  • Induction of Ocular Hypertension (Optional but Recommended):

    • Ocular hypertension can be induced in one eye of each rabbit using methods such as intracameral injection of hypertonic saline or laser photocoagulation of the trabecular meshwork. The contralateral eye can serve as a normotensive control.

  • Drug Administration:

    • Divide the animals into treatment groups: Vehicle control, this compound (at various concentrations), and positive control.

    • Administer a single topical drop of the assigned treatment to the hypertensive (or designated) eye of each rabbit.

  • IOP Measurement:

    • Measure IOP in both eyes at regular intervals post-instillation (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis:

    • Calculate the mean IOP and the change from baseline for each treatment group at each time point.

    • Statistically compare the IOP reduction between the this compound treated groups, the vehicle control group, and the positive control group.

Start Start In_Vitro In Vitro Studies: Confirm this compound Selectivity and Potency Start->In_Vitro In_Vivo_Feasibility In Vivo Studies: Determine Effect of This compound on IOP In_Vitro->In_Vivo_Feasibility Mechanism_Investigation Mechanistic Studies: - Aqueous Humor Dynamics - Ciliary Body Physiology In_Vivo_Feasibility->Mechanism_Investigation Target_Validation Target Validation: Is hCA I a viable target for glaucoma? Mechanism_Investigation->Target_Validation Lead_Optimization Lead Optimization Target_Validation->Lead_Optimization End End Lead_Optimization->End

Proposed experimental workflow for investigating this compound.

Discussion and Future Directions

The high selectivity of this compound for hCA I makes it an invaluable research tool. While the current paradigm for glaucoma treatment focuses on hCA II and hCA IV, the availability of a selective hCA I inhibitor allows for the systematic investigation of this often-overlooked isoform in the eye.

Key research questions that can be addressed using this compound include:

  • Localization of hCA I in the Eye: Is hCA I expressed in the ciliary body or other ocular tissues relevant to aqueous humor dynamics? Immunohistochemistry and Western blotting studies on ocular tissues would be crucial first steps.

  • Role of hCA I in Aqueous Humor Formation: Does selective inhibition of hCA I alter the rate of aqueous humor formation? This can be assessed using techniques such as fluorophotometry.

  • Off-Target Effects and Safety Profile: Does selective hCA I inhibition avoid the side effects associated with broader-spectrum carbonic anhydrase inhibitors?

The application of this compound in well-designed preclinical studies will be instrumental in elucidating the role of hCA I in ocular physiology and determining its potential, if any, as a therapeutic target for glaucoma.

Application Note: Utilizing hCA I-IN-2 to Study pH Regulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺). This reaction is fundamental to numerous physiological processes, including respiration, CO₂/HCO₃⁻ transport, and pH homeostasis.[1][2] The human α-CA family consists of 15 isoforms with varying tissue distribution and subcellular localization. The cytosolic isoform, human carbonic anhydrase I (hCA I), is highly abundant in erythrocytes and the gastrointestinal tract and plays a significant role in cellular pH regulation.[3]

Dysregulation of CA activity is implicated in various diseases, making specific CA isoforms attractive therapeutic targets. To dissect the precise role of hCA I in complex biological systems and to validate it as a drug target, isoform-selective inhibitors are invaluable tools. hCA I-IN-2 (also known as Compound 6d) is a potent and selective inhibitor of the hCA I isoform.[1] Its high selectivity allows researchers to probe the function of hCA I specifically, minimizing off-target effects on other isoforms like hCA II, which is also abundantly expressed. This application note provides detailed protocols for using this compound to quantify its inhibitory activity and to investigate the role of hCA I in cellular pH regulation.

Data Presentation: this compound Inhibition Profile

This compound is a sulfonamide-based indole-1,2,3-triazole chalcone hybrid that demonstrates high affinity and selectivity for the hCA I isoform over other prominent isoforms.[1] The inhibition constants (Ki) are summarized below.

IsoformInhibition Constant (Kᵢ) [nM]Selectivity (vs. hCA I)
hCA I 18.8 1x
hCA II375.1~20x
hCA IX1721~92x
hCA XII283.9~15x
Data sourced from Singh P, et al. (2020).[1]

Signaling Pathway and Experimental Overview

The following diagrams illustrate the role of carbonic anhydrase in pH regulation and the general workflow for studying its inhibition.

Caption: Role of hCA I in intracellular pH regulation and its inhibition by this compound.

Workflow cluster_vitro In Vitro Assay cluster_cell Cell-Based Assay vitro_start Prepare hCA I Enzyme & p-NPA Substrate add_inhibitor Add this compound (Varying Concentrations) vitro_start->add_inhibitor measure_abs Measure Absorbance Change (405 nm) add_inhibitor->measure_abs calc_ic50 Calculate IC50/Ki measure_abs->calc_ic50 analyze_data Analyze pHi Changes cell_culture Culture Cells load_dye Load Cells with BCECF-AM Dye cell_culture->load_dye treat_cells Treat with this compound load_dye->treat_cells induce_stress Induce pH Change (e.g., Acid Load) treat_cells->induce_stress measure_fluor Ratiometric Fluorescence Measurement induce_stress->measure_fluor measure_fluor->analyze_data

Caption: Experimental workflow for evaluating this compound in vitro and in cell-based assays.

Experimental Protocols

Protocol 1: In Vitro hCA I Inhibition Assay (Colorimetric)

This protocol determines the inhibitory potency (IC₅₀) of this compound by measuring its effect on the esterase activity of purified hCA I enzyme. The assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) to the chromogenic p-nitrophenol, which can be monitored spectrophotometrically.[4]

Materials:

  • Purified human Carbonic Anhydrase I (hCA I)

  • This compound

  • p-Nitrophenyl acetate (p-NPA), (Sigma-Aldrich)

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate spectrophotometer capable of reading absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-fold dilutions) in DMSO to achieve a range of final assay concentrations (e.g., 1 nM to 10 µM).

    • Prepare a 30 mM stock solution of p-NPA in acetonitrile or anhydrous DMSO.[4]

    • Prepare a working solution of hCA I (e.g., 10 µM) in Assay Buffer.[4] The optimal concentration should be determined empirically to yield a linear reaction rate for 5-10 minutes.

  • Assay Setup (96-well plate):

    • Test Wells: Add 88 µL of Assay Buffer, 1 µL of this compound dilution, and 1 µL of hCA I working solution.

    • Positive Control (Max Activity): Add 88 µL of Assay Buffer, 1 µL of DMSO (vehicle), and 1 µL of hCA I working solution.

    • Negative Control (Blank/Uncatalyzed): Add 89 µL of Assay Buffer and 1 µL of DMSO. Do not add enzyme.

  • Incubation:

    • Mix the plate gently and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of 30 mM p-NPA solution to all wells. The final volume should be 100 µL.

    • Immediately place the plate in the spectrophotometer and measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10 minutes at 25°C.[4]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Subtract the rate of the negative control (uncatalyzed hydrolysis) from all other rates.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = (1 - (V_inhibitor / V_positive_control)) * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Measurement of Intracellular pH (pHi) with BCECF-AM

This protocol describes how to load cells with the ratiometric pH-sensitive fluorescent dye BCECF-AM and calibrate the signal to determine the basal intracellular pH (pHi).[5][6][7]

Materials:

  • Cells of interest (e.g., HeLa, HEK293) plated on glass-bottom dishes or black-walled, clear-bottom 96-well plates

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer, pH 7.4

  • Anhydrous DMSO

  • pH Calibration Buffer: 130 mM KCl, 1 mM MgCl₂, 15 mM HEPES, 15 mM MES.[6] Prepare a set of buffers and adjust to various pH values (e.g., 6.5, 7.0, 7.5, 8.0) using NaOH or HCl.

  • Nigericin sodium salt (ionophore)

  • Fluorescence microscope or plate reader with filters for ratiometric imaging (Excitation: ~490 nm and ~440 nm; Emission: ~535 nm).[6]

Procedure:

  • Cell Preparation:

    • Plate cells at an appropriate density to achieve 70-80% confluency on the day of the experiment.

  • Dye Loading:

    • Prepare a 1-5 mM stock solution of BCECF-AM in anhydrous DMSO.

    • Prepare a fresh working dye-loading solution by diluting the BCECF-AM stock to a final concentration of 3-5 µM in HBSS.[6]

    • Remove the culture medium from the cells, wash once with HBSS, and add the dye-loading solution.

    • Incubate the cells for 30-60 minutes at 37°C in the dark.[6]

  • Wash:

    • Remove the dye-loading solution and wash the cells three times with warm HBSS to remove extracellular dye and allow for complete de-esterification of the dye within the cells.[6]

    • Add fresh HBSS to the cells and allow them to rest for at least 15 minutes before measurement.

  • Fluorescence Measurement:

    • Place the cells on the fluorescence imaging system.

    • Acquire fluorescence emission intensity at ~535 nm by alternating excitation between ~490 nm (pH-sensitive) and ~440 nm (isosbestic point).

    • Calculate the ratio of the fluorescence intensities (F₄₉₀ / F₄₄₀).

  • In Situ pH Calibration:

    • After measuring the basal pHi, perfuse the cells with the pH Calibration Buffers (from pH 6.5 to 8.0) containing 10 µM Nigericin. Nigericin equilibrates the intracellular and extracellular pH.[6]

    • Incubate for 5-10 minutes at each pH point and record the F₄₉₀ / F₄₄₀ ratio.

    • Plot the measured ratios against the corresponding buffer pH values to generate a calibration curve.

    • Use the calibration curve to convert the basal fluorescence ratios of your experimental cells into absolute pHi values.

Protocol 3: Assessing the Effect of this compound on Cellular pH Regulation

This protocol uses the tools from Protocol 1 and 2 to investigate how selective inhibition of hCA I with this compound affects a cell's ability to regulate its pHi, for example, during recovery from an induced acid load.

Materials:

  • All materials from Protocol 2

  • This compound

  • NH₄Cl (for acid load)

Procedure:

  • Prepare and Load Cells:

    • Plate and load cells with BCECF-AM as described in Protocol 2.

  • Inhibitor Treatment:

    • Divide cells into two groups: a control group (treated with vehicle, e.g., 0.1% DMSO) and a test group.

    • Pre-incubate the test group with an appropriate concentration of this compound (e.g., 5-10 times its Ki, ~100-200 nM) for 30 minutes at 37°C.

  • Establish Basal pHi:

    • Place the cells on the imaging system and monitor the basal F₄₉₀ / F₄₄₀ ratio for 2-3 minutes to establish a stable baseline.

  • Induce Acid Load (NH₄Cl Prepulse Technique):

    • Perfuse the cells with a buffer containing NH₄Cl (e.g., 20 mM) for 5 minutes. This will cause an initial alkalinization followed by a rapid acidification upon removal of the NH₄Cl.

    • Remove the NH₄Cl-containing buffer and replace it with a standard Na⁺-containing buffer (HBSS). This washout will trap H⁺ ions inside the cell, causing a significant drop in pHi.

  • Monitor pHi Recovery:

    • Immediately begin recording the F₄₉₀ / F₄₄₀ ratio over time (e.g., for 10-15 minutes) in both the control and this compound-treated cells.

    • The cells will begin to regulate their pHi, and the rate of this recovery reflects the activity of various pH regulatory mechanisms.

  • Data Analysis:

    • Convert the fluorescence ratios to pHi values using the calibration curve from Protocol 2.

    • Calculate the initial rate of pHi recovery (dpH/dt) for both control and inhibitor-treated cells.

    • Compare the rates of recovery. A significant reduction in the rate of pHi recovery in the presence of this compound would indicate that hCA I plays a role in the cellular response to an acid load.

Logical_Relationship inhibitor This compound (Selective Inhibitor) enzyme hCA I Enzyme inhibitor->enzyme Binds and Inhibits reaction CO₂ Hydration Rate (CO₂ + H₂O → H⁺ + HCO₃⁻) enzyme->reaction Catalyzes proton Proton (H⁺) Production reaction->proton Leads to pHi Intracellular pH (pHi) Regulation proton->pHi Impacts

Caption: Logical diagram showing the impact of this compound on the pH regulation pathway.

References

Application Notes and Protocols: hCA I-IN-2 as a Tool for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the selective human Carbonic Anhydrase I (hCA I) inhibitor, hCA I-IN-2 (also identified as compound 6d), and its potential applications in cancer research. Detailed protocols for key experiments are included to facilitate its evaluation as a potential anti-cancer agent.

Introduction

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While the role of tumor-associated isoforms hCA IX and XII in promoting cancer cell survival and proliferation under hypoxic conditions is well-established, the involvement of other isoforms, such as hCA I, in cancer biology is an emerging area of investigation.[1][2][3][4] The development of isoform-specific inhibitors is crucial for dissecting the specific roles of each CA enzyme in tumorigenesis and for developing targeted cancer therapies.[4]

This compound is a novel sulfonamide-based indole-1,2,3-triazole chalcone hybrid that has demonstrated high selectivity for the cytosolic isoform hCA I.[5] This selectivity provides a valuable tool for researchers to investigate the specific functions of hCA I in cancer cells and to assess its potential as a therapeutic target.

This compound: A Selective Inhibitor of Carbonic Anhydrase I

This compound (Compound 6d) is a potent and selective inhibitor of human Carbonic Anhydrase I. Its inhibitory activity against four key hCA isoforms is summarized in the table below.

Inhibitor hCA I Ki (nM) hCA II Ki (nM) hCA IX Ki (nM) hCA XII Ki (nM) Reference
This compound (6d)18.8375.11721283.9[5]
Acetazolamide (AAZ)25012255.7[5]

Table 1: Inhibitory activity (Ki) of this compound and the non-selective inhibitor Acetazolamide (AAZ) against four human carbonic anhydrase isoforms.

The data clearly indicates that this compound is significantly more potent against hCA I compared to the other tested isoforms, making it a valuable tool for studying the specific role of hCA I in cancer.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for sulfonamide-based inhibitors like this compound involves the coordination of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme, thereby blocking its catalytic activity.

While the specific signaling pathways modulated by hCA I in cancer are still under investigation, carbonic anhydrases are known to influence key cellular processes by regulating pH.[1][2] Intracellular pH (pHi) homeostasis is critical for cell proliferation, metabolism, and survival.[1] By inhibiting hCA I, this compound can disrupt the pHi regulation in cancer cells, potentially leading to:

  • Metabolic Stress: Alterations in pHi can affect the activity of glycolytic enzymes, leading to metabolic stress and reduced energy production.[1]

  • Induction of Apoptosis: Significant shifts in pHi can trigger programmed cell death (apoptosis).

  • Modulation of Downstream Signaling: Changes in intracellular proton concentration can influence various signaling pathways sensitive to pH, such as the mTOR pathway.[6][7]

G Potential Signaling Consequences of hCA I Inhibition hCA_I_IN_2 This compound hCA_I hCA I hCA_I_IN_2->hCA_I Inhibition pHi_disruption Disruption of Intracellular pH (pHi) Homeostasis hCA_I->pHi_disruption Regulation metabolic_stress Metabolic Stress pHi_disruption->metabolic_stress apoptosis Apoptosis pHi_disruption->apoptosis signaling_modulation Modulation of pH-sensitive Signaling (e.g., mTOR) pHi_disruption->signaling_modulation

Figure 1: Potential signaling consequences of hCA I inhibition by this compound.

Experimental Protocols

The following protocols provide a framework for evaluating the anti-cancer effects of this compound in vitro.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., a cell line with known hCA I expression)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[8][9]

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

G MTT Assay Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data (Calculate IC50) read_absorbance->analyze end End analyze->end

Figure 2: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis in cancer cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[11][12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[13]

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

G Annexin V/PI Apoptosis Assay Workflow start Start seed_and_treat Seed and Treat Cells with this compound start->seed_and_treat harvest Harvest Adherent and Floating Cells seed_and_treat->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate 15 min in the Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing hCA I-IN-2 Concentration for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the human carbonic anhydrase I (hCA I) inhibitor, hCA I-IN-2.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in an inhibition assay?

A1: The reported inhibition constant (Ki) for this compound against hCA I is 18.8 nM.[1] For initial experiments to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), it is advisable to test a wide range of concentrations spanning several orders of magnitude around the Ki value. A suggested starting range would be from 0.1 nM to 10 µM. This broad range helps to ensure that the full dose-response curve can be captured.

Q2: How do I calculate the Ki value from my experimentally determined IC50 value?

A2: The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, particularly for competitive inhibitors.[2] The equation is as follows:

Ki = IC50 / (1 + [S]/Km)

Where:

  • Ki is the inhibition constant.

  • IC50 is the concentration of the inhibitor that produces 50% inhibition.

  • [S] is the concentration of the substrate used in the assay.

  • Km is the Michaelis-Menten constant, which is the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax).

The Ki reflects the binding affinity of the inhibitor and is an absolute value, whereas the IC50 can vary depending on experimental conditions.[2]

Q3: What is the mechanism of inhibition for this compound?

A3: While the specific binding mechanism for this compound is not detailed in the provided search results, sulfonamide-based inhibitors typically act as competitive inhibitors of carbonic anhydrases. They bind to the zinc ion in the active site, displacing a water molecule that is essential for the catalytic activity.

Troubleshooting Guide

Problem 1: I am not observing any significant inhibition of hCA I, even at high concentrations of this compound.

  • Possible Cause 1: Incorrect Inhibitor Concentration.

    • Solution: Verify the calculations for your stock solution and serial dilutions. Ensure that the final concentrations in the assay are accurate. It's recommended to prepare fresh dilutions for each experiment.

  • Possible Cause 2: Inactive Inhibitor.

    • Solution: Ensure that this compound has been stored correctly according to the manufacturer's instructions to prevent degradation. If in doubt, use a fresh vial of the inhibitor.

  • Possible Cause 3: High Enzyme Concentration.

    • Solution: An excessively high concentration of the hCA I enzyme in the assay can require a much higher concentration of the inhibitor to achieve significant inhibition. Try reducing the enzyme concentration to a level that still provides a robust signal.

  • Possible Cause 4: Assay Conditions.

    • Solution: Confirm that the pH and temperature of your assay buffer are optimal for both enzyme activity and inhibitor binding. Enzymes are sensitive to both pH and temperature.[1]

Problem 2: My results are inconsistent and have poor reproducibility.

  • Possible Cause 1: Inhibitor Solubility Issues.

    • Solution: this compound may have limited solubility in aqueous buffers. It is common to dissolve inhibitors in a small amount of an organic solvent like DMSO or ethanol before diluting into the assay buffer.[1] Ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all wells, including controls, as it can affect enzyme activity.

  • Possible Cause 2: Pipetting Errors.

    • Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes, especially when performing serial dilutions.

  • Possible Cause 3: Unstable Reagents.

    • Solution: Prepare fresh enzyme and substrate solutions for each experiment. Keep enzyme solutions on ice to maintain stability.[1]

  • Possible Cause 4: Reaction Time.

    • Solution: Ensure that the pre-incubation time of the enzyme with the inhibitor and the reaction time after adding the substrate are consistent across all experiments.

Problem 3: I am observing a high background signal in my control wells.

  • Possible Cause 1: Substrate Instability.

    • Solution: Some substrates, like 4-nitrophenyl acetate, can undergo spontaneous hydrolysis, leading to a high background signal. Prepare the substrate solution fresh and measure the background rate of hydrolysis in wells without the enzyme. Subtract this background rate from all measurements.

  • Possible Cause 2: Contaminated Reagents.

    • Solution: Use high-purity reagents and water to prepare all solutions. Contaminants in the buffer or other reagents could interfere with the assay.

Quantitative Data

The inhibitory activity of this compound has been characterized against several human carbonic anhydrase isoforms. The inhibition constants (Ki) are summarized below.

IsoformKi (nM)Selectivity vs. hCA I
hCA I18.8[1]-
hCA II375.1[1]~20-fold
hCA IX1721[1]~91-fold
hCA XII283.9[1]~15-fold

Experimental Protocols

Protocol: In Vitro Inhibition Assay for hCA I using 4-Nitrophenyl Acetate

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against purified human carbonic anhydrase I. The assay measures the enzyme-catalyzed hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol, which can be monitored by the increase in absorbance at 400 nm.

Materials and Reagents:

  • Purified human carbonic anhydrase I (hCA I)

  • This compound

  • 4-Nitrophenyl acetate (4-NPA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400 nm

Procedure:

  • Preparation of Reagents:

    • hCA I Stock Solution: Prepare a stock solution of hCA I in Tris-HCl buffer. The final concentration in the assay should be determined empirically to give a linear reaction rate for at least 10 minutes.

    • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations. Then, dilute these further in Tris-HCl buffer to the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept constant and ideally below 1%.

    • Substrate Solution: Prepare a stock solution of 4-NPA in a solvent like acetonitrile or DMSO. Just before use, dilute it in Tris-HCl buffer to the final desired concentration (e.g., 1 mM).

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add buffer, the desired concentration of this compound, and the hCA I enzyme solution.

    • Positive Control (100% Activity): Add buffer, DMSO (at the same final concentration as the test wells), and the hCA I enzyme solution.

    • Negative Control (Blank): Add buffer, DMSO, and no enzyme. This will account for the spontaneous hydrolysis of 4-NPA.

    • Adjust the final volume in each well with Tris-HCl buffer to be the same (e.g., 180 µL).

  • Pre-incubation:

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the 4-NPA substrate solution to all wells (e.g., 20 µL).

  • Measurement:

    • Immediately measure the absorbance at 400 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-15 minutes. Alternatively, for an endpoint assay, stop the reaction after a fixed time with a suitable reagent and measure the final absorbance.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Subtract the rate of the negative control (blank) from all other rates.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_positive_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow prep 1. Reagent Preparation (Buffer, Enzyme, Inhibitor, Substrate) plate 2. Plate Setup (Controls & Inhibitor Concentrations) prep->plate pre_incubate 3. Pre-incubation (Enzyme + Inhibitor) plate->pre_incubate start_reaction 4. Reaction Initiation (Add Substrate) pre_incubate->start_reaction measure 5. Kinetic Measurement (Absorbance at 400 nm) start_reaction->measure analyze 6. Data Analysis measure->analyze results 7. Determine IC50 & Ki analyze->results

Caption: Workflow for hCA I inhibition assay.

References

improving the selectivity of hCA I-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using hCA I-IN-2, a selective inhibitor of human carbonic anhydrase I.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its selectivity profile?

A1: this compound (also known as Compound 6d) is a selective inhibitor of human carbonic anhydrase I (hCA I). It exhibits selectivity for hCA I over other isoforms such as hCA II, hCA IX, and hCA XII.[1][2][3] Its CAS number is 2417232-12-1.[1][2]

Q2: What is the mechanism of action of this compound?

A2: this compound is a sulfonamide-based inhibitor.[1][2] Like other sulfonamide inhibitors, it is believed to bind to the zinc ion in the active site of the carbonic anhydrase, preventing the catalytic hydration of carbon dioxide.

Q3: In what solvent should I dissolve this compound?

A3: For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in the assay buffer. Ensure the final DMSO concentration in your experiment is low (typically <1%) to avoid off-target effects.

Q4: What are the expected Ki values for this compound against common carbonic anhydrase isoforms?

A4: The inhibitory activity of this compound against several human carbonic anhydrase isoforms has been determined and is summarized in the table below.

Data Presentation

Table 1: Inhibitory Activity of this compound against various hCA Isoforms

IsoformKi (nM)
hCA I18.8
hCA II375.1
hCA IX1721
hCA XII283.9

Data sourced from Singh P, et al. Bioorg Chem. 2020 Jun;99:103839.[1][2]

Troubleshooting Guide

IssuePossible CauseRecommendation
No or low inhibition observed Incorrect inhibitor concentration: Calculation error or degradation of the compound.- Verify the calculations for your dilutions. - Prepare a fresh stock solution of this compound.
Inactive enzyme: Improper storage or handling of the hCA I enzyme.- Aliquot the enzyme upon receipt and store at the recommended temperature. - Avoid repeated freeze-thaw cycles. - Run a positive control with a known hCA I inhibitor (e.g., acetazolamide) to confirm enzyme activity.
High background signal in the assay Precipitation of the inhibitor: this compound may have limited solubility in the final assay buffer.- Visually inspect the solution for any precipitate. - Decrease the final concentration of the inhibitor. - Ensure the final DMSO concentration is within a tolerable range for your assay.
Interference from assay components: The buffer or indicator dye may be contributing to the background signal.- Run a control experiment without the enzyme to measure the background signal from the inhibitor and other components. - If using a colorimetric or fluorometric assay, check for any intrinsic absorbance or fluorescence of the inhibitor at the working wavelengths.
Inconsistent results between experiments Variability in experimental conditions: Minor differences in temperature, pH, or incubation times.- Strictly adhere to the established protocol. - Ensure all reagents and solutions are equilibrated to the correct temperature before starting the experiment. - Calibrate your pH meter regularly.
Pipetting errors: Inaccurate dispensing of small volumes of the inhibitor or enzyme.- Use calibrated pipettes and proper pipetting techniques. - Prepare larger volumes of master mixes to minimize pipetting errors.

Experimental Protocols

Protocol: Determination of hCA I Inhibition by Stopped-Flow CO2 Hydration Assay

This protocol is based on the established method for measuring the catalytic activity of carbonic anhydrase.

Materials:

  • Purified recombinant human carbonic anhydrase I (hCA I)

  • This compound

  • Acetazolamide (positive control)

  • HEPES buffer (20 mM, pH 7.4)

  • CO2-saturated water

  • pH indicator dye (e.g., phenol red)

  • DMSO

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of hCA I in HEPES buffer.

    • Prepare a 10 mM stock solution of this compound and acetazolamide in DMSO.

    • Prepare a series of dilutions of the inhibitors in HEPES buffer.

    • Prepare the CO2 substrate solution by bubbling CO2 gas through chilled, deionized water until saturation.

    • Prepare the assay buffer containing the pH indicator.

  • Enzyme Inhibition Assay:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

    • In one syringe of the stopped-flow instrument, load the hCA I enzyme solution pre-incubated with the desired concentration of this compound (or control).

    • In the other syringe, load the CO2-saturated water.

    • Rapidly mix the contents of the two syringes. The hydration of CO2 to carbonic acid will cause a change in pH, which is detected by the indicator dye.

    • Monitor the change in absorbance of the pH indicator over time.

  • Data Analysis:

    • Determine the initial rate of the enzymatic reaction from the slope of the absorbance change.

    • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Stock (DMSO) incubation Incubate hCA I with this compound prep_inhibitor->incubation prep_enzyme Prepare hCA I Enzyme Solution prep_enzyme->incubation prep_buffer Prepare Assay Buffer & CO2 Substrate mixing Stopped-Flow Mixing with CO2 Substrate prep_buffer->mixing incubation->mixing detection Monitor Absorbance Change mixing->detection rate_calc Calculate Initial Reaction Rates detection->rate_calc ic50_calc Determine IC50 Value rate_calc->ic50_calc ki_calc Calculate Ki using Cheng-Prusoff ic50_calc->ki_calc

Caption: Experimental workflow for determining the inhibitory activity of this compound.

signaling_pathway cluster_tissue Tissue cluster_rbc Red Blood Cell cluster_inhibitor co2_tissue CO2 co2_rbc CO2 co2_tissue->co2_rbc Diffusion h2co3 H2CO3 co2_rbc->h2co3 h2o H2O h2o->h2co3 hca1 hCA I hca1->h2co3 hco3 HCO3- h2co3->hco3 h_plus H+ h2co3->h_plus hco3->co2_tissue Transport out of RBC hhb HHb h_plus->hhb hb Hb hb->hhb inhibitor This compound inhibitor->hca1

Caption: Physiological role of hCA I in CO2 transport and the effect of inhibition by this compound.

References

addressing off-target effects of hCA I-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using the hypothetical human Carbonic Anhydrase I (hCA I) inhibitor, hCA I-IN-2. It provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, selective inhibitor of human Carbonic Anhydrase I (hCA I), a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. By binding to the active site of hCA I, this compound blocks its catalytic activity.

Q2: What are the potential off-target effects of this compound?

A2: While designed for selectivity, this compound may exhibit off-target activity against other highly homologous CA isoforms, particularly the ubiquitous hCA II.[1][2] Additionally, in vitro kinase screening has suggested potential low-level inhibition of certain kinases, such as MAPK14 (p38α), at high concentrations. Researchers should be aware of these potential off-target interactions, as they can lead to unexpected cellular phenotypes.

Q3: How can I differentiate between on-target and off-target effects in my cellular assays?

A3: Differentiating on-target from off-target effects is crucial for accurate data interpretation.[3] Key strategies include:

  • Using a negative control: Employ a structurally similar but inactive analog of this compound. This compound should not inhibit hCA I and, ideally, should not produce the observed cellular effect.

  • Target knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of hCA I. If the effect of this compound is diminished or absent in these cells, it is likely an on-target effect.

  • Varying inhibitor concentrations: On-target effects should correlate with the IC50/Ki of this compound for hCA I. Off-target effects may only appear at significantly higher concentrations.

Q4: My experimental results are inconsistent. What are some common sources of error?

A4: Inconsistent results can arise from several factors.[4][5] Common issues include:

  • Inhibitor instability or insolubility: Ensure this compound is fully dissolved and stable in your assay buffer. Prepare fresh stock solutions regularly.

  • Incorrect enzyme concentration: Using too much or too little enzyme can affect the accuracy of inhibition measurements.[4]

  • Improper assay conditions: Verify that the pH, temperature, and incubation times are optimal and consistent across experiments.[5]

  • Contaminants in DNA or protein preparations: Ensure the purity of your reagents.[6]

Troubleshooting Guides

Problem 1: Unexpected Cell Viability/Toxicity Profile

You observe a significant decrease in cell viability at concentrations of this compound that are much higher than its Ki for hCA I.

  • Possible Cause 1: Off-target kinase inhibition. At high concentrations, this compound might be inhibiting essential kinases like MAPK14 (p38α), leading to apoptosis or cell cycle arrest.[7]

  • Troubleshooting Strategy:

    • Perform a kinase selectivity panel to identify potential off-target kinases.

    • Use a known selective inhibitor for the identified off-target kinase (e.g., a p38α inhibitor) as a positive control to see if it phenocopies the effect of this compound.

    • Conduct a Cellular Thermal Shift Assay (CETSA) to confirm target engagement with the suspected off-target kinase in intact cells.[8]

  • Possible Cause 2: Inhibition of other essential CA isoforms. this compound might be inhibiting other CA isoforms like hCA II, which is involved in crucial physiological processes.[2]

  • Troubleshooting Strategy:

    • Test the effect of this compound in cell lines with varying expression levels of different CA isoforms.

    • Compare the observed phenotype with that of a known pan-CA inhibitor, such as acetazolamide.[9]

Problem 2: Inconsistent IC50 Values in Enzymatic Assays

Your calculated IC50 value for this compound varies significantly between experimental runs.

  • Possible Cause 1: Inhibitor precipitation. this compound may be precipitating out of solution at higher concentrations.

  • Troubleshooting Strategy:

    • Visually inspect your inhibitor dilutions for any signs of precipitation.

    • Determine the solubility limit of this compound in your assay buffer.

    • Consider adding a small percentage of a co-solvent like DMSO, ensuring it does not affect enzyme activity on its own.

  • Possible Cause 2: Enzyme instability. The hCA I enzyme may be losing activity over the course of the experiment.

  • Troubleshooting Strategy:

    • Always keep the enzyme on ice and prepare fresh dilutions for each experiment.

    • Include a "no inhibitor" control to monitor the enzyme's baseline activity over time.

    • Reduce the pre-incubation time of the enzyme and inhibitor if possible.[4]

Data Presentation

Table 1: Selectivity Profile of this compound against Human Carbonic Anhydrase Isoforms

IsoformKi (nM)Selectivity Ratio (Ki / Ki for hCA I)
hCA I (Target) 5.2 1
hCA II156.830.2
hCA IX894.3172.0
hCA XII1,245.1239.4

This table presents hypothetical data for illustrative purposes.

Table 2: Off-Target Kinase Profile of this compound at 10 µM

Kinase Target% Inhibition at 10 µM
MAPK14 (p38α) 65.3%
CDK2/cyclin A15.1%
VEGFR28.9%
EGFR< 5%

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify that this compound engages with its intended target (hCA I) or a potential off-target in intact cells.[10]

Materials:

  • Cell line expressing the target protein.

  • This compound and vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease inhibitors.

  • Thermal cycler or heating blocks.

  • Western blot reagents (antibodies, membranes, buffers).

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of this compound or vehicle for 1-3 hours.

  • Heating Step: Harvest and wash the cells with PBS. Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Detection: Collect the supernatant and analyze the amount of soluble target protein by Western blot. A stabilized protein will remain in the supernatant at higher temperatures in the presence of the binding ligand.

Protocol 2: Kinase Selectivity Profiling

This protocol outlines a general procedure for screening this compound against a panel of kinases to identify off-target interactions.[11]

Materials:

  • This compound.

  • A commercial kinase profiling service or a panel of purified recombinant kinases.

  • Appropriate kinase buffers, substrates (e.g., a generic peptide), and ATP.

  • Detection reagents (e.g., ADP-Glo™, Z'-LYTE™).

  • Microplate reader.

Procedure:

  • Assay Setup: In a multi-well plate, add the kinase, its specific substrate, and the appropriate buffer to each well.

  • Inhibitor Addition: Add this compound at a fixed concentration (e.g., 1 µM or 10 µM) to the test wells. Include positive control inhibitors and a vehicle (DMSO) control.

  • Reaction Initiation: Start the kinase reaction by adding ATP. Incubate for the recommended time and temperature (e.g., 60 minutes at 30°C).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically measures the amount of ADP produced or the amount of phosphorylated substrate remaining.

  • Data Analysis: Read the plate on a microplate reader. Calculate the percent inhibition for this compound against each kinase relative to the controls.

Visualizations

Signaling_Pathway Stress Cellular Stress MAP3K MAP3K Stress->MAP3K MAP2K MAP2K MAP3K->MAP2K MAPK14 MAPK14 (p38α) MAP2K->MAPK14 Substrate Downstream Substrate MAPK14->Substrate Response Cellular Response (e.g., Apoptosis) Substrate->Response Inhibitor This compound (High Conc.) Inhibitor->MAPK14

Caption: Hypothetical off-target inhibition of the MAPK signaling pathway by this compound.

Experimental_Workflow start Observe Unexpected Phenotype q1 Is phenotype dose-dependent? start->q1 a1 Perform Kinase Screening Panel q1->a1 Yes no Re-evaluate Assay Conditions q1->no No a2 Validate Hits with IC50 Determination a1->a2 a3 Confirm Target Engagement (e.g., CETSA) a2->a3 a4 Use Orthogonal Methods (e.g., Target Knockdown) a3->a4 end Identify Off-Target a4->end

Caption: Experimental workflow for identifying and validating off-target effects.

Troubleshooting_Tree start {Inconsistent Results} q_controls {Controls OK? (Positive/Negative)} start->q_controls q_reagents {Reagents Fresh? (Enzyme/Inhibitor)} q_controls->q_reagents Yes sol_assay Troubleshoot Assay Setup q_controls->sol_assay No q_conditions {Conditions Optimal? (pH/Temp)} q_reagents->q_conditions Yes sol_reagents Prepare Fresh Reagents q_reagents->sol_reagents No sol_conditions Optimize Assay Conditions q_conditions->sol_conditions No sol_solubility Check Inhibitor Solubility q_conditions->sol_solubility Yes

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Carbonic Anhydrase I (CA I) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific compound designated "hCA I-IN-2" is not available in public literature. This guide provides troubleshooting and technical support for minimizing toxicity related to Carbonic Anhydrase I (CA I) inhibitors in general cellular assays, based on established principles for small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of toxicity when using a CA I inhibitor in cellular assays?

A1: Toxicity from CA I inhibitors in cellular assays can stem from several factors:

  • On-Target Toxicity: The primary mechanism of CA I is to catalyze the hydration of CO2 to carbonic acid, which then dissociates into a proton and bicarbonate.[1][2] Inhibition of this process can lead to intracellular pH dysregulation and metabolic acidosis, which can be toxic to cells.[1][3]

  • Off-Target Effects: Small molecule inhibitors can bind to unintended proteins, a common cause of unexpected toxicity.[4][5] For instance, some inhibitors designed for one class of enzymes have been shown to bind to carbonic anhydrases.[6] This is a significant concern in drug development and can lead to misleading results.[4]

  • Solubility and Aggregation: Poor solubility of the compound in culture media can lead to the formation of aggregates. These aggregates can cause non-specific cytotoxicity, independent of the inhibitor's intended biological activity. It is crucial to ensure the compound is fully dissolved at the working concentration.[7]

  • Solvent Toxicity: The solvent used to dissolve the inhibitor, typically DMSO, can be toxic to cells at higher concentrations. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.

Q2: How do I determine the optimal, non-toxic working concentration for my CA I inhibitor?

A2: The optimal concentration should maximize CA I inhibition while minimizing cytotoxicity. This is typically determined by performing a dose-response experiment.

  • Select a Concentration Range: Start with a broad range of concentrations based on the inhibitor's reported IC50 value (the concentration that inhibits 50% of the enzyme's activity). A common starting range is 100x below to 100x above the IC50.

  • Perform a Cell Viability Assay: Treat your chosen cell line with the different concentrations of the inhibitor for a relevant time period (e.g., 24, 48, 72 hours).[8]

  • Analyze the Data: Use a standard cell viability assay, such as the MTT or CellTiter-Glo® assay, to measure the percentage of viable cells compared to a vehicle-treated control.

  • Determine the TC50: The Toxic Concentration 50 (TC50) is the concentration that reduces cell viability by 50%. For your experiments, you should aim to use concentrations well below the TC50 to ensure that observed effects are due to specific enzyme inhibition and not general cytotoxicity.

Q3: My CA I inhibitor appears to be insoluble in my cell culture medium. What should I do?

A3: Poor solubility is a common issue. Here are some steps to address it:

  • Check Stock Solution: Ensure your high-concentration stock solution (usually in 100% DMSO) is fully dissolved. Gentle warming or vortexing can help.

  • Optimize Dilution: When diluting the stock into your aqueous culture medium, do it quickly and mix thoroughly to avoid precipitation. A serial dilution approach is often effective.

  • Use a Different Solvent: While DMSO is common, other solvents like ethanol may be suitable, depending on the compound's properties. Always run a vehicle control with the same final solvent concentration.

  • Test Solubility Experimentally: You can assess solubility by adding your compound to the medium at the highest intended concentration, incubating for a couple of hours, and then centrifuging at high speed.[7] If the compound is soluble, its concentration in the supernatant will match the initial concentration.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: High levels of cell death are observed even at low concentrations of the inhibitor.

Possible Cause Troubleshooting Step Rationale
Compound Instability Test the stability of the inhibitor in your culture medium over the time course of your experiment using methods like HPLC or LC-MS/MS.[7]The compound may be degrading into a more toxic substance.
High Cellular Sensitivity Perform a dose-response curve on multiple cell lines to see if the effect is cell-type specific.Some cell lines may be inherently more sensitive to pH dysregulation or off-target effects.
Contamination Ensure your compound stock and cell cultures are free from microbial or chemical contamination.Contaminants can cause cytotoxicity, confounding your results.
Off-Target Effects Use a structurally unrelated CA I inhibitor as a control. If it produces the same effect, it's more likely an on-target effect. If not, off-target toxicity is probable.[4]Differentiating on-target from off-target effects is crucial for validating your results.[9]

Issue 2: Experimental results are inconsistent between replicates or experiments.

Possible Cause Troubleshooting Step Rationale
Incomplete Dissolution Visually inspect the media for precipitation after adding the inhibitor. Prepare fresh dilutions for each experiment.Inconsistent solubility leads to variable effective concentrations.
Cell Seeding Density Optimize and standardize the number of cells seeded per well. Use a label-free imaging system to monitor cell proliferation and confluence.[10]Cell density can affect their metabolic state and sensitivity to drugs.
Edge Effects in Plates Avoid using the outer wells of microplates for treatment groups, as they are prone to evaporation. Fill them with sterile PBS or media instead.Evaporation can concentrate the inhibitor and affect cell health, leading to skewed results.
Pipetting Inaccuracy Calibrate your pipettes regularly. When preparing dilutions, ensure thorough mixing at each step.Inaccurate delivery of the inhibitor or cells will lead to high variability.

Quantitative Data Summary

The following table presents example inhibition and cytotoxicity data for Acetazolamide, a well-known carbonic anhydrase inhibitor, to illustrate the type of data researchers should generate for their specific inhibitor.

Table 1: Example Inhibitory and Cytotoxic Concentrations of Acetazolamide

ParameterhCA IhCA IICell Line (e.g., HepG2)
Ki (Inhibition Constant) 6.76 nM5.85 nMN/A
IC50 (Enzyme Inhibition) ~250 nM~12 nMN/A
TC50 (Cytotoxicity, 72h) N/AN/A> 100 µM

Note: Data is compiled for illustrative purposes. Ki values are from literature[11]. Cytotoxicity can vary significantly between cell lines and assay conditions.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the CA I inhibitor in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control wells.

Visualizations

Workflow and Decision Making

G cluster_prep Phase 1: Preparation & Screening cluster_analysis Phase 2: Analysis & Decision cluster_troubleshoot Phase 3: Troubleshooting A 1. Prepare Inhibitor Stock Solution (DMSO) B 2. Determine Working Concentration Range (e.g., 0.1-100 µM) A->B C 3. Perform Dose-Response Cell Viability Assay (e.g., MTT, 72h) B->C D 4. Analyze Data: Calculate TC50 C->D E Is TC50 >> IC50? D->E F Proceed with experiments below TC50 E->F  Yes   G TROUBLESHOOT E->G  No   H Check Solubility & Aggregation G->H I Assess for Off-Target Effects G->I J Test on Different Cell Lines G->J K Re-evaluate Assay Parameters G->K

Caption: Workflow for assessing and mitigating inhibitor-induced toxicity.

Potential On-Target Toxicity Pathway

G cluster_pathway Cellular pH Regulation Pathway cluster_inhibition Inhibitor Action CO2 CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2->H2CO3 hCA I Ions H+ + HCO3- (Proton + Bicarbonate) H2CO3->Ions pH_Reg Intracellular pH Homeostasis Ions->pH_Reg Viability Normal Cell Viability pH_Reg->Viability Toxicity Cytotoxicity / Apoptosis pH_Reg->Toxicity Dysregulation Inhibitor CA I Inhibitor Inhibitor->H2CO3 Inhibition

Caption: Simplified pathway of CA I and potential on-target toxicity.

Troubleshooting Logic for Unexpected Toxicity

G Start High Toxicity Observed at Low Concentrations D1 Is the compound fully dissolved in media? Start->D1 A1 Action: Check solubility. Use fresh stock. Filter. D1->A1 No D2 Is the vehicle (DMSO) control also toxic? D1->D2 Yes A2 Action: Lower final DMSO concentration to <0.1%. D2->A2 Yes D3 Does a different CA I inhibitor cause same toxicity? D2->D3 No A3_yes Conclusion: Likely 'On-Target' toxicity. D3->A3_yes Yes A3_no Conclusion: Likely 'Off-Target' toxicity. D3->A3_no No

References

how to interpret unexpected results with hCA I-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for hCA I-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and interpreting experimental outcomes. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues and unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a selective inhibitor of human Carbonic Anhydrase I (hCA I), a zinc metalloenzyme.[1] Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in pH regulation, ion transport, and various physiological processes.[2]

Q2: What is the selectivity profile of this compound?

A2: this compound exhibits selectivity for hCA I over other carbonic anhydrase isoforms. The inhibitory constants (Ki) for this compound against various isoforms are summarized in the table below.

IsoformKi (nM)
hCA I18.8
hCA II375.1
hCA IX1721
hCA XII283.9
Data sourced from MedChemExpress.[1]

Q3: My cells show unexpected changes in morphology after treatment with this compound. What could be the cause?

A3: Unexpected morphological changes can arise from several factors:

  • pH Imbalance: Inhibition of hCA I can disrupt intracellular pH (pHi) homeostasis, which can impact cytoskeletal dynamics and cell shape.[2]

  • Off-Target Effects: Although selective, at higher concentrations this compound may inhibit other CA isoforms or have off-target effects on other proteins. Some sulfonamide-based inhibitors have been shown to affect the cytoskeleton.[3][4]

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is not causing cellular stress or morphological changes. Run a vehicle-only control to test for this.

  • Cell Health: Pre-existing poor cell health can be exacerbated by any experimental treatment. Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.

Q4: I am not observing the expected change in intracellular pH (pHi) after treating my cells with this compound. What should I check?

A4: Several factors could contribute to this:

  • hCA I Expression Levels: The cell line you are using may not express sufficient levels of hCA I for its inhibition to produce a measurable change in pHi. Verify the expression of hCA I in your cell line via Western blot or qPCR.

  • Buffering Capacity of Media: The buffering capacity of your cell culture medium may be masking the effects of hCA I inhibition. Consider performing the experiment in a medium with lower buffering capacity, but be mindful of maintaining cell viability.

  • Assay Sensitivity: The fluorescent dye or method used to measure pHi may not be sensitive enough to detect subtle changes. Ensure your protocol for pHi measurement is optimized.[5][6][7]

  • Inhibitor Concentration and Incubation Time: You may need to optimize the concentration of this compound and the incubation time to see a significant effect in your specific cell line.

Q5: My cell viability assay (e.g., MTT) shows a decrease in viability, which was not my expected outcome. Why is this happening?

A5: A decrease in cell viability can be due to:

  • Apoptosis Induction: Inhibition of carbonic anhydrases, including selective inhibition of tumor-associated isoforms, has been shown to induce apoptosis in some cancer cell lines.[2][8][9] This can be a consequence of disrupted pH homeostasis.

  • Off-Target Cytotoxicity: At higher concentrations, this compound may have off-target effects that lead to cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your experiments.

  • Secondary Effects of pH Disruption: Severe disruption of intracellular pH can lead to a cascade of events that compromise cell health and lead to cell death.

Troubleshooting Experimental Assays

Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
Unexpected Result Potential Cause Troubleshooting Steps
Higher than expected cell death 1. Apoptosis induction: Inhibition of hCA I may trigger apoptosis in your cell line.[8][9] 2. Off-target effects: The inhibitor may be affecting other essential cellular processes. 3. High inhibitor concentration: The concentration used may be cytotoxic.1. Perform an apoptosis assay (e.g., Annexin V staining) to confirm if cell death is due to apoptosis. 2. Lower the concentration of this compound. 3. Perform a thorough literature search for known off-target effects of sulfonamide-based inhibitors.
No change in cell viability 1. Low hCA I expression: Your cell line may not express hCA I or expresses it at very low levels. 2. Redundant pH regulation mechanisms: Cells may have compensatory mechanisms to maintain pH homeostasis. 3. Insufficient inhibitor concentration or incubation time. 1. Confirm hCA I expression using Western blot. 2. Try a longer incubation time or a higher (but non-toxic) concentration of the inhibitor. 3. Consider using a different cell line with known high hCA I expression.
Increased cell proliferation 1. Paradoxical effects: In some specific contexts, modulation of pH can paradoxically promote proliferation. 2. Experimental artifact. 1. Repeat the experiment carefully, ensuring accurate cell seeding and reagent addition. 2. Investigate the specific role of hCA I in your cell line's biology.
Issues with Intracellular pH (pHi) Measurement
Issue Potential Cause Troubleshooting Steps
High background fluorescence 1. Incomplete hydrolysis of BCECF-AM: The dye may not be fully cleaved by intracellular esterases. 2. Dye leakage: The cleaved dye may be leaking from the cells.1. Increase the incubation time with BCECF-AM. 2. Ensure cells are healthy, as compromised membrane integrity can lead to dye leakage. 3. Wash cells thoroughly after loading to remove extracellular dye.
No response to inhibitor 1. Low hCA I activity: The contribution of hCA I to pHi regulation in your cells may be minimal. 2. Inhibitor instability: The inhibitor may not be stable in your experimental buffer.1. Use a positive control (e.g., a pan-carbonic anhydrase inhibitor like acetazolamide) to confirm that CA activity can be inhibited in your system. 2. Prepare fresh inhibitor solutions for each experiment.
Signal variability between replicates 1. Uneven dye loading: Cells may not be loading the BCECF-AM dye uniformly. 2. Photobleaching: Excessive exposure to excitation light can cause the dye to fade.1. Ensure a single-cell suspension during dye loading. 2. Minimize the exposure of cells to the excitation light source.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[10]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control (medium with the same concentration of DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for hCA I Expression

This is a general protocol for Western blotting and may need optimization for your specific antibody and cell line.[5][11]

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

    • Load the samples onto a 10-12% SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against hCA I overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the primary signaling pathway affected by this compound and a troubleshooting workflow for unexpected results.

hCA_I_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CO2_ext CO2 CO2_int CO2 CO2_ext->CO2_int Diffusion H2CO3 H2CO3 (Carbonic Acid) CO2_int->H2CO3 H2O H2O H2O->H2CO3 H_ion H+ H2CO3->H_ion HCO3- HCO3- H2CO3->HCO3- HCO3 HCO3- (Bicarbonate) pHi Intracellular pH (pHi) H_ion->pHi Decreases pHi hCA_I hCA I hCA_I->H2CO3 Catalyzes reversible reaction hCA_I_IN_2 This compound hCA_I_IN_2->hCA_I Inhibits HCO3-->pHi Increases pHi Troubleshooting_Workflow cluster_checks Initial Checks cluster_investigation Further Investigation cluster_interpretation Interpretation start Unexpected Experimental Result control_check Review Controls (Vehicle, Positive, Negative) start->control_check protocol_check Verify Experimental Protocol control_check->protocol_check reagent_check Check Reagent Preparation & Stability protocol_check->reagent_check dose_response Perform Dose-Response Curve reagent_check->dose_response If controls are valid artifact Experimental Artifact reagent_check->artifact If controls are invalid target_expression Confirm Target Expression (hCA I) via Western Blot dose_response->target_expression off_target_lit Literature Search for Off-Target Effects of Sulfonamides target_expression->off_target_lit secondary_assay Perform Secondary Assay (e.g., Apoptosis, pHi) off_target_lit->secondary_assay on_target On-Target, Unexpected Phenotype secondary_assay->on_target Effect correlates with target inhibition off_target Potential Off-Target Effect secondary_assay->off_target Effect is independent of target inhibition

References

Validation & Comparative

hCA I-IN-2: A Comparative Guide to its Selectivity Profile Against Other Carbonic Anhydrase Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of hCA I-IN-2 against various human carbonic anhydrase (hCA) isoforms. The data presented herein is intended to assist researchers in evaluating the selectivity and potential applications of this compound in drug discovery and development.

Inhibitory Potency and Selectivity

This compound has demonstrated a selective inhibition profile towards human carbonic anhydrase I (hCA I). The inhibitory activity, expressed as the inhibition constant (Ki), has been determined against a panel of physiologically relevant hCA isoforms.

Quantitative Inhibition Data

The following table summarizes the Ki values of this compound against four different human carbonic anhydrase isoforms. Lower Ki values indicate greater inhibitory potency.

IsoformKi (nM)[1]
hCA I18.8
hCA II375.1
hCA IX1721
hCA XII283.9

Based on this data, this compound exhibits a clear selectivity for hCA I, with approximately 20-fold greater potency against hCA I compared to hCA II, and over 90-fold greater potency compared to hCA IX. The selectivity over hCA XII is approximately 15-fold.

Experimental Methodology

The determination of the inhibition constants (Ki) for this compound against the various hCA isoforms was performed using a stopped-flow CO2 hydration assay.[2] This method is a well-established technique for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.

Stopped-Flow CO2 Hydration Assay Protocol

Principle: This assay measures the enzyme-catalyzed hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+). The resulting change in pH is monitored over time using a pH indicator, and the initial rate of the reaction is determined. The inhibition constant (Ki) is calculated by measuring the reaction rates at various concentrations of the inhibitor.

Materials:

  • Stopped-flow spectrophotometer

  • Purified recombinant human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, hCA XII)

  • This compound (or other inhibitor) at various concentrations

  • CO2-saturated water

  • Buffer solution (e.g., 10 mM HEPES, pH 7.5, containing 0.1 M Na2SO4 for constant ionic strength)[2]

  • pH indicator (e.g., Phenol Red, 0.2 mM)[2]

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the respective hCA isoform and the inhibitor (this compound) in the buffer.

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

  • Reaction Initiation:

    • One syringe of the stopped-flow apparatus is loaded with the enzyme solution (with or without the inhibitor).

    • The other syringe is loaded with the CO2-saturated water and the pH indicator in the same buffer.

  • Data Acquisition: The two solutions are rapidly mixed, initiating the CO2 hydration reaction. The change in absorbance of the pH indicator is monitored at its maximum absorbance wavelength (e.g., 557 nm for Phenol Red) over a short period (typically the initial 5-10% of the reaction).[2]

  • Data Analysis:

    • The initial velocity of the reaction is calculated from the linear phase of the absorbance change.

    • The uncatalyzed rate (in the absence of the enzyme) is subtracted from the catalyzed rates.[2]

    • The inhibition constant (Ki) is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten kinetics for competitive inhibition).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the stopped-flow CO2 hydration assay used to determine the inhibitory profile of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis P1 Prepare Enzyme (hCA Isoform) A1 Load Syringe 1: Enzyme +/- Inhibitor P1->A1 P2 Prepare Inhibitor (this compound) P2->A1 P3 Prepare CO2-Saturated Water & Indicator A2 Load Syringe 2: CO2 & Indicator P3->A2 A3 Rapid Mixing A1->A3 A2->A3 A4 Monitor Absorbance Change A3->A4 D1 Calculate Initial Reaction Velocity A4->D1 D2 Determine Ki Value D1->D2

Caption: Workflow for determining carbonic anhydrase inhibition using a stopped-flow assay.

References

A Comparative Analysis of Human Carbonic Anhydrase I (hCA I) Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of human Carbonic Anhydrase I (hCA I) inhibitors, supported by experimental data. It delves into quantitative comparisons of inhibitor potency, detailed experimental methodologies, and visual representations of key processes to aid in the evaluation and selection of compounds for further investigation.

Human Carbonic Anhydrase I (hCA I) is a ubiquitous zinc-containing metalloenzyme that plays a crucial role in various physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[1] Its involvement in pathological conditions has made it a significant target for drug discovery. This guide offers a comparative analysis of various hCA I inhibitors, presenting key performance data in a structured format to facilitate informed decision-making in research and development.

Quantitative Comparison of hCA I Inhibitors

The inhibitory potency of a compound is a critical parameter for its potential as a therapeutic agent. The following table summarizes the 50% inhibitory concentration (IC50) and inhibition constant (Ki) values for a selection of hCA I inhibitors from recent studies. Lower values indicate higher potency.

Compound ClassCompoundhCA I IC50 (µM)hCA I Ki (µM)Other Isoforms (Ki in µM)Reference
Sulfonamides Acetazolamide (AAZ)-1.66 - 9.17hCA II: 1.49 - 14.21[2]
Novel Sulfonamide 13-0.281hCA II: 0.0024[3]
Quinoline-Uracil Hybrid 10h--hCA II, IX, XII data available[4]
Natural Products Oleuropein1.571.25hCA II: 2.37[2]
Verbascoside1.732.00hCA II: 1.49[2]
Schiff Base Derivatives Compound 6a--hCA II: 0.151[5]
Compound 6b-0.042hCA II data available[5]
Coumalic Acid Derivatives Compound 9->100hCA IX: 0.082, hCA XII: 0.089[6]
Secnidazole Esters Various Derivatives-0.104 - 0.439hCA II: 0.119 - 0.472[7]

Experimental Protocols

Accurate and reproducible experimental methods are fundamental to the reliable evaluation of enzyme inhibitors. Below are detailed protocols for the key assays cited in the comparative data.

Purification of Human Carbonic Anhydrase I from Erythrocytes

A common source for hCA I is human erythrocytes. The purification process generally involves the following steps:

  • Hemolysate Preparation: Whole blood is centrifuged to separate erythrocytes. The packed red blood cells are then lysed in a hypotonic buffer to release their contents, including carbonic anhydrases.

  • Affinity Chromatography: The hemolysate is passed through a Sepharose 4B-L-tyrosine-sulfanilamide affinity column.[8] Sulfanilamide is a known carbonic anhydrase inhibitor and acts as a ligand to specifically bind CA isoforms.

  • Elution: After washing the column to remove unbound proteins, the bound carbonic anhydrases are eluted using a buffer with a competitive inhibitor or a change in pH.

  • Isoform Separation: Further chromatographic steps, such as ion-exchange chromatography, can be employed to separate hCA I from other isoforms like hCA II.

Enzyme Inhibition Assays

This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against carbonic anhydrases.

  • Principle: The assay measures the enzymatic hydrolysis of a substrate, typically p-nitrophenyl acetate (p-NPA), to p-nitrophenol, which can be detected by its absorbance at a specific wavelength. The rate of this reaction is proportional to the enzyme activity.

  • Reagents:

    • Purified hCA I enzyme.

    • Assay Buffer: Typically a Tris-HCl buffer at a physiological pH (e.g., pH 7.4).

    • Substrate: p-Nitrophenyl acetate (p-NPA) solution.

    • Inhibitor solutions at various concentrations.

  • Procedure:

    • The purified hCA I enzyme is pre-incubated with different concentrations of the inhibitor compound for a specific period.

    • The enzymatic reaction is initiated by adding the p-NPA substrate.

    • The change in absorbance at 348 nm or 400 nm, corresponding to the formation of p-nitrophenol, is monitored over time using a spectrophotometer.

    • The initial reaction rates are calculated from the linear portion of the absorbance versus time plot.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This method directly measures the primary physiological function of carbonic anhydrase: the hydration of carbon dioxide.

  • Principle: A stopped-flow instrument rapidly mixes a CO2-saturated solution with a buffer containing a pH indicator. The hydration of CO2 to bicarbonate and a proton causes a change in pH, which is monitored by the change in absorbance of the pH indicator. The rate of this pH change is proportional to the CA activity.[9]

  • Reagents:

    • Purified hCA I enzyme.

    • CO2-saturated water.

    • Assay Buffer: A buffer with a pH-sensitive indicator (e.g., phenol red).

    • Inhibitor solutions at various concentrations.

  • Procedure:

    • The purified hCA I enzyme is mixed with the inhibitor at various concentrations.

    • This enzyme-inhibitor mixture is rapidly mixed with the CO2-saturated solution in the stopped-flow apparatus.

    • The change in absorbance of the pH indicator is recorded over a short time frame (milliseconds to seconds).

    • The initial rate of the catalyzed reaction is determined from the initial slope of the absorbance change.

    • Inhibition constants (Ki) are determined by analyzing the reaction rates at different substrate (CO2) and inhibitor concentrations using appropriate enzyme kinetic models.

Visualizing Key Processes

To provide a clearer understanding of the experimental and conceptual frameworks in hCA I inhibitor research, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_hCA_I_Inhibitor_Screening cluster_Purification Enzyme Purification cluster_Assay Inhibition Assay cluster_Analysis Data Analysis Erythrocytes Human Erythrocytes Hemolysate Hemolysate Preparation Erythrocytes->Hemolysate Affinity_Chromatography Affinity Chromatography (Sulfanilamide Resin) Hemolysate->Affinity_Chromatography Purified_hCA_I Purified hCA I Affinity_Chromatography->Purified_hCA_I Incubation Pre-incubation Purified_hCA_I->Incubation Inhibitor Test Inhibitor (Varying Concentrations) Inhibitor->Incubation Substrate Substrate Addition (p-NPA or CO2) Incubation->Substrate Measurement Spectrophotometric Measurement Substrate->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation Inhibition_Calculation % Inhibition Calculation Rate_Calculation->Inhibition_Calculation IC50_Determination IC50/Ki Determination Inhibition_Calculation->IC50_Determination

Caption: Experimental workflow for screening and characterizing hCA I inhibitors.

SAR_Logic cluster_Modifications Structural Modifications cluster_Effects Observed Effects Scaffold Core Scaffold (e.g., Sulfonamide) R1 Modification at R1 (e.g., addition of bulky group) Scaffold->R1 R2 Modification at R2 (e.g., altering electronic properties) Scaffold->R2 R3 Modification at R3 (e.g., changing linker length) Scaffold->R3 Potency Change in Potency (IC50 / Ki) R1->Potency affects Selectivity Change in Selectivity (hCA I vs. other isoforms) R1->Selectivity affects R2->Potency affects R2->Selectivity affects R3->Potency affects R3->Selectivity affects

Caption: Logical flow of a Structure-Activity Relationship (SAR) study for hCA I inhibitors.

References

Cross-Validation of hCA I-IN-2 Activity: A Comparative Guide to Key Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key assays for evaluating the activity of hCA I-IN-2, a selective inhibitor of human carbonic anhydrase I (hCA I). By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to assist researchers in selecting the most appropriate assay for their specific needs and in understanding the cross-validation of inhibitor activity across different methodologies.

Quantitative Data Comparison

The inhibitory activity of this compound and other representative carbonic anhydrase inhibitors is typically quantified using parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While direct cross-validation data for this compound across multiple assay platforms is not extensively published in a single source, the following table summarizes its known inhibitory activity and provides representative data for other common inhibitors to illustrate the expected range of values obtained from different assays.

InhibitorTarget IsoformStopped-Flow CO2 Hydration Assay (Ki, nM)p-Nitrophenylacetate (p-NPA) Esterase Assay (IC50, nM)Cellular Thermal Shift Assay (CETSA)
This compound hCA I 18.8 Not widely reportedNot widely reported
hCA II375.1--
hCA IX1721--
hCA XII283.9--
Acetazolamide (AAZ)hCA I2509,300Stabilizes hCA I
hCA II128,900Stabilizes hCA II
Sulfonamide Derivative 'X'hCA I50150Stabilizes hCA I
hCA II2575Stabilizes hCA II

Note: Ki and IC50 values can vary between studies due to different experimental conditions. The data for Acetazolamide and a representative sulfonamide 'X' are included to provide a comparative context for the different assay methodologies.

Experimental Protocols

This section provides detailed methodologies for three key assays used to characterize carbonic anhydrase inhibitors.

Stopped-Flow CO2 Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and their inhibition. It directly measures the enzyme's physiological reaction: the hydration of carbon dioxide.

Principle: The assay measures the change in pH resulting from the CA-catalyzed hydration of CO2 to bicarbonate and a proton. The reaction is monitored over a very short time scale using a stopped-flow instrument coupled to a spectrophotometer. A pH indicator dye is used to detect the change in proton concentration.

Detailed Protocol:

  • Reagent Preparation:

    • Buffer: Prepare a 20 mM buffer solution (e.g., TAPS, HEPES) with a pH of 7.5, containing a pH indicator (e.g., 0.1 mM phenol red).

    • Enzyme Solution: Prepare a stock solution of purified hCA I in the assay buffer to a final concentration of approximately 2-10 µM.

    • Inhibitor Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

    • Substrate Solution: Prepare a saturated CO2 solution by bubbling CO2 gas through chilled, deionized water.

  • Instrumentation Setup:

    • Set up the stopped-flow spectrophotometer to monitor the absorbance change of the pH indicator at its λmax (e.g., 557 nm for phenol red).

    • Equilibrate the instrument's syringes and mixing chamber to the desired temperature (typically 25 °C).

  • Assay Procedure:

    • Load one syringe with the enzyme/inhibitor solution and the other with the CO2 substrate solution.

    • For inhibition studies, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature before loading into the syringe.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Record the change in absorbance over time (typically for a few seconds).

  • Data Analysis:

    • The initial rate of the reaction is determined from the slope of the absorbance versus time curve.

    • The inhibition constant (Ki) is calculated by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using non-linear regression analysis.

p-Nitrophenylacetate (p-NPA) Esterase Assay

This is a simpler, colorimetric assay that measures the esterase activity of carbonic anhydrase, which is a secondary, non-physiological function of the enzyme. It is often used for high-throughput screening.

Principle: Carbonic anhydrase can hydrolyze the ester bond of p-nitrophenylacetate (p-NPA), producing the yellow-colored p-nitrophenolate anion. The rate of formation of p-nitrophenolate is measured spectrophotometrically.

Detailed Protocol:

  • Reagent Preparation:

    • Buffer: Prepare a 25 mM Tris-HCl buffer, pH 7.5.

    • Enzyme Solution: Prepare a stock solution of purified hCA I in the assay buffer.

    • Inhibitor Solution: Prepare serial dilutions of this compound in the assay buffer.

    • Substrate Solution: Prepare a stock solution of p-NPA in acetonitrile or DMSO.

  • Assay Procedure (96-well plate format):

    • To each well of a 96-well plate, add the assay buffer.

    • Add the inhibitor solution at various concentrations to the respective wells.

    • Add the enzyme solution to all wells except the blank controls.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400 nm using a plate reader in kinetic mode, taking readings every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance versus time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a drug within a cellular environment. It assesses the stabilization of a target protein upon ligand binding.

Principle: The binding of a ligand, such as an inhibitor, to its target protein often increases the protein's thermal stability. In CETSA, cells are treated with the compound and then heated. The amount of soluble (non-denatured) target protein remaining at different temperatures is quantified, typically by Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture cells expressing hCA I to an appropriate confluency.

    • Treat the cells with this compound at various concentrations or a vehicle control (e.g., DMSO) for a specific duration (e.g., 1-2 hours) under normal culture conditions.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of different temperatures (e.g., 40-70 °C) for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4 °C).

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble hCA I in each sample using a suitable method, such as:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for hCA I.

      • ELISA or other immunoassays: Use specific antibodies to quantify hCA I.

  • Data Analysis:

    • Generate a "melting curve" by plotting the amount of soluble hCA I as a function of temperature for both the vehicle- and inhibitor-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of this compound indicates stabilization of hCA I and confirms target engagement in the cellular context.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by carbonic anhydrase I and the general workflows for the described assays.

signaling_pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAI hCA I Upregulation HIF1a->CAI pHe_regulation Extracellular pH Regulation CAI->pHe_regulation NFkB NF-κB Pathway CAI->NFkB Modulates STAT3 STAT3 Pathway CAI->STAT3 Modulates Cell_Survival Cell Survival & Proliferation pHe_regulation->Cell_Survival Metastasis Invasion & Metastasis pHe_regulation->Metastasis Inflammation Inflammation NFkB->Inflammation STAT3->Cell_Survival

Caption: hCA I Signaling Pathway under Hypoxic Conditions.

experimental_workflow cluster_stopped_flow Stopped-Flow CO2 Hydration Assay cluster_esterase p-NPA Esterase Assay cluster_cetsa Cellular Thermal Shift Assay (CETSA) sf1 Prepare Enzyme, Inhibitor & Substrate sf2 Rapid Mixing in Stopped-Flow Instrument sf1->sf2 sf3 Monitor pH Change (Spectrophotometry) sf2->sf3 sf4 Calculate Ki sf3->sf4 es1 Prepare Reagents & Plate in 96-well Format es2 Initiate Reaction with p-NPA es1->es2 es3 Monitor Absorbance Change at 400 nm es2->es3 es4 Calculate IC50 es3->es4 ce1 Treat Cells with Inhibitor ce2 Apply Thermal Challenge ce1->ce2 ce3 Lyse Cells & Separate Soluble Proteins ce2->ce3 ce4 Quantify Soluble hCA I (e.g., Western Blot) ce3->ce4 ce5 Analyze Melting Curve Shift ce4->ce5 logical_relationship Biochemical_Assays Biochemical Assays (Enzyme Activity) Stopped_Flow Stopped-Flow (Physiological relevance) Biochemical_Assays->Stopped_Flow Esterase_Assay p-NPA Esterase Assay (High-throughput) Biochemical_Assays->Esterase_Assay Cross_Validation Cross-Validation of Inhibitor Activity Stopped_Flow->Cross_Validation Esterase_Assay->Cross_Validation Cell_Based_Assay Cell-Based Assay (Target Engagement) CETSA CETSA (In-cell validation) Cell_Based_Assay->CETSA CETSA->Cross_Validation

A Head-to-Head Showdown: Evaluating Sulfonamide Inhibitors of Human Carbonic Anhydrase I

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the inhibitory efficacy of various sulfonamides against human carbonic anhydrase I (hCA I), a ubiquitous enzyme implicated in a range of physiological and pathological processes. This guide provides a synthesis of publicly available experimental data, detailed methodologies for key assays, and visual representations of inhibitory mechanisms and experimental workflows.

Disclaimer: The compound "hCA I-IN-2" specified in the topic is not a publicly recognized identifier in the scientific literature. Therefore, a direct head-to-head comparison involving this specific molecule could not be conducted. This guide instead presents a comparative analysis of other well-characterized sulfonamide inhibitors of hCA I.

Quantitative Comparison of hCA I Inhibitors

The inhibitory potency of various sulfonamides against hCA I is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme's activity. A lower Kᵢ value indicates a more potent inhibitor. The following table summarizes the Kᵢ values for a selection of sulfonamide inhibitors against hCA I, compiled from various studies.

CompoundhCA I Kᵢ (nM)Reference CompoundhCA I Kᵢ (nM)
Acetazolamide (AZA)250Compound 5g 1.6
Trimethoxyindane Deriv. 3 1.66Compound 5m 2.1
Trimethoxyindane Deriv. 8 1.66Compound 5o 3.4
Compound 13 2.4Compound 5q 4.2
Trimethoxyindane Deriv. 1.66–4.14Compound 6l 0.8
Sulfonyl Semicarbazides 58-114 fold less active than on hCA XIICompound 6j 1.2
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methane sulfonamide 46,000Compound 6o 2.5
Acetoxybenzamide Derivs. 2.62–136.54Compound 6u 3.1

Experimental Protocols

The determination of carbonic anhydrase inhibition is primarily achieved through assays that measure the enzyme's catalytic activity in the presence and absence of an inhibitor. The most common methods are the stopped-flow CO₂ hydration assay and colorimetric esterase activity assays.

Stopped-Flow CO₂ Hydrase Assay

This is a direct method that measures the primary physiological function of carbonic anhydrase: the hydration of carbon dioxide.

Principle: The assay monitors the change in pH resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton. The rate of this reaction is followed by a pH indicator.

Protocol:

  • Reagent Preparation:

    • Buffer solution (e.g., 20 mM Tris-HCl, pH 8.3).

    • pH indicator solution (e.g., phenol red).

    • Enzyme solution (purified hCA I).

    • Inhibitor solutions at various concentrations.

    • CO₂-saturated water (substrate).

  • Instrumentation: A stopped-flow instrument equipped with a spectrophotometer is required.

  • Procedure:

    • One syringe of the stopped-flow apparatus is filled with the enzyme solution, buffer, and pH indicator. The other syringe is filled with the CO₂-saturated water.

    • The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time.

    • The initial rate of the reaction is calculated from the linear portion of the absorbance curve.

    • The assay is repeated with the addition of different concentrations of the inhibitor to the enzyme-containing syringe.

  • Data Analysis: The IC₅₀ value (inhibitor concentration causing 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Colorimetric Esterase Activity Assay

This is an indirect but simpler and more high-throughput-friendly method.

Principle: Carbonic anhydrase also exhibits esterase activity, catalyzing the hydrolysis of certain esters. This activity can be monitored by the release of a chromogenic product.

Protocol:

  • Reagent Preparation:

    • Assay buffer (e.g., 40 mL CA Assay Buffer).

    • Enzyme solution (purified hCA I or hemolysate).

    • Substrate solution (e.g., 4-nitrophenyl acetate).

    • Inhibitor solutions at various concentrations.

    • Positive control (e.g., a known CA inhibitor like acetazolamide).

  • Procedure:

    • In a 96-well plate, add the assay buffer, enzyme solution, and inhibitor solution to the respective wells.

    • Initiate the reaction by adding the substrate solution.

    • Incubate the plate at a specific temperature (e.g., 25°C).

    • Measure the absorbance of the released chromophore (e.g., 4-nitrophenol at 400 nm) at regular intervals using a microplate reader.

  • Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The IC₅₀ and Kᵢ values are calculated as described for the stopped-flow assay.

Visualizing Mechanisms and Workflows

Mechanism of Sulfonamide Inhibition

The primary mechanism of action for sulfonamide inhibitors involves the binding of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme. This interaction displaces a water molecule that is crucial for the catalytic activity.

G General Mechanism of Sulfonamide Inhibition of Carbonic Anhydrase cluster_enzyme hCA I Active Site Zn Zn²⁺ His1 His94 Zn->His1 His2 His96 Zn->His2 His3 His119 Zn->His3 Water H₂O/OH⁻ Zn->Water Inhibited_Complex Inhibited Enzyme-Sulfonamide Complex Water->Inhibited_Complex is displaced Sulfonamide Sulfonamide (R-SO₂NH₂) Sulfonamide->Zn binds to

Caption: Sulfonamide inhibitor binding to the active site of hCA I.

Experimental Workflow for hCA I Inhibitor Screening

The process of identifying and characterizing new inhibitors of hCA I typically follows a standardized workflow, from initial screening to detailed kinetic analysis.

G Experimental Workflow for hCA I Inhibitor Evaluation A Compound Library (e.g., Sulfonamides) B Primary Screening (e.g., Colorimetric Assay) A->B C Hit Identification (Compounds showing >50% inhibition) B->C D Dose-Response Analysis (Determination of IC₅₀) C->D E Secondary Assay (e.g., Stopped-Flow CO₂ Hydration Assay) D->E F Kinetic Analysis (Determination of Kᵢ and mechanism of inhibition) E->F G Lead Optimization F->G

Caption: A typical workflow for screening and characterizing hCA I inhibitors.

Signaling Pathway Context

Carbonic anhydrase I is a cytosolic enzyme that plays a crucial role in pH regulation and CO₂/bicarbonate homeostasis. By catalyzing the reversible hydration of carbon dioxide, hCA I influences the intracellular pH, which in turn can modulate the activity of various pH-sensitive signaling proteins and cellular processes.

G Role of hCA I in Cellular pH Signaling CO2 CO₂ hCAI hCA I CO2->hCAI H2O H₂O H2O->hCAI HCO3 HCO₃⁻ hCAI->HCO3 H_ion H⁺ hCAI->H_ion pH Intracellular pH Regulation H_ion->pH Signaling Downstream Signaling Pathways (e.g., cell proliferation, apoptosis) pH->Signaling

Caption: The central role of hCA I in modulating intracellular pH and downstream signaling.

Comparative In Vivo Efficacy of Human Carbonic Anhydrase I (hCA I) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of selected human carbonic anhydrase I (hCA I) inhibitors. Due to the absence of specific in vivo efficacy data for a compound designated "hCA I-IN-2" in publicly available scientific literature, this guide focuses on well-characterized hCA I inhibitors with established in vivo activity: Acetazolamide, Methazolamide, Dorzolamide, and Brinzolamide.

The following sections present a summary of their performance in various animal models, detailed experimental protocols for key assays, and a visualization of the relevant signaling pathway. This information is intended to assist researchers in the selection and validation of appropriate hCA I inhibitors for their in vivo studies.

In Vivo Efficacy Comparison

The in vivo efficacy of hCA I inhibitors is often assessed in models of diseases where the enzyme's activity is implicated, such as epilepsy, edema, and inflammation. The following tables summarize the available quantitative data for the selected inhibitors. It is important to note that while these compounds inhibit hCA I, their in vivo effects can also be attributed to the inhibition of other carbonic anhydrase isoforms, particularly the highly active hCA II.

InhibitorAnimal ModelDosing RegimenKey Findings
Acetazolamide Maximal Electroshock Seizure (MES) Test (mice)25 mg/kg, intraperitoneally (i.p.)Provided protection against tonic hindlimb extension, a hallmark of generalized tonic-clonic seizures.[1][2][3]
Carrageenan-induced Paw Edema (rats)10-30 mg/kg, i.p.Reversed inflammation-induced thermal hyperalgesia, suggesting a role in modulating inflammatory pain.
Murine Septicemic Peritonitis Model (mice)Oral gavageDemonstrated efficacy in a model of vancomycin-resistant enterococci (VRE) infection.[4][5]
Methazolamide Maximal Electroshock Seizure (MES) Test (mice)Not specified in detail in the provided resultsWhile known as a carbonic anhydrase inhibitor, it is not considered an effective anticonvulsant.[6]
Hypoxic Ventilatory Response (anesthetized cats)3 and 33 mg/kg, intravenously (i.v.)Did not reduce the hypoxic ventilatory response, unlike acetazolamide, suggesting different in vivo mechanisms of action.[7][8]
Dorzolamide Carbomer-induced Glaucoma (rabbits)2% topical solutionEffective in lowering intraocular pressure (IOP).[9][10]
Brinzolamide Laser-induced Ocular Hypertension (monkeys)1% topical suspensionLowered intraocular pressure in a dose-dependent manner.[11]
Healthy Volunteers1% topical suspensionSignificantly decreased intraocular pressure.[12]

Note: The in vivo efficacy of Dorzolamide and Brinzolamide is primarily documented in the context of glaucoma, where their action is largely attributed to the inhibition of hCA II and IV in the eye.[13][14][15]

Signaling Pathway and Experimental Workflow

The primary function of carbonic anhydrases is the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibition of hCA I can modulate pH in various tissues and body fluids, impacting a range of physiological processes.

General Signaling Pathway of hCA I Inhibition CO2 CO2 + H2O hCAI hCA I CO2->hCAI H2CO3 H2CO3 HCO3 HCO3- + H+ H2CO3->HCO3 Dissociation hCAI->H2CO3 Hydration Physiological_Effect Modulation of Physiological Processes (e.g., pH regulation, ion transport, fluid secretion) hCAI->Physiological_Effect Inhibitor hCA I Inhibitor Inhibitor->hCAI Inhibition

Caption: General mechanism of hCA I and its inhibition.

The following diagram illustrates a typical experimental workflow for evaluating the anticonvulsant activity of a test compound using the Maximal Electroshock Seizure (MES) test.

Experimental Workflow: Maximal Electroshock Seizure (MES) Test Start Start Animal_Prep Animal Preparation (e.g., Mice, 25-30g) Start->Animal_Prep Grouping Grouping (Control and Treatment Groups, n=6-10) Animal_Prep->Grouping Drug_Admin Drug Administration (Vehicle or Test Compound, i.p.) Grouping->Drug_Admin MES Maximal Electroshock (Corneal electrodes, 50 mA, 0.2s) Drug_Admin->MES 30-60 min post-administration Observation Observation of Seizure (Tonic hindlimb extension) MES->Observation Data_Analysis Data Analysis (Protection from seizure, ED50) Observation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Maximal Electroshock Seizure (MES) test.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are protocols for two key experiments frequently used to assess the efficacy of hCA inhibitors.

Maximal Electroshock Seizure (MES) Test in Mice

This model is used to identify compounds that prevent the spread of seizures, indicative of potential efficacy against generalized tonic-clonic seizures.[1][2][3][16]

Materials:

  • Male ICR-CD-1 mice (25-30 g)

  • Maximal electroshock generator

  • Corneal electrodes

  • Saline solution (0.9%)

  • Test compound and vehicle

Procedure:

  • Animals are divided into control and treatment groups (n=10 per group).

  • The test compound or vehicle is administered intraperitoneally (i.p.).

  • After a predetermined time (e.g., 60 minutes), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes moistened with saline.[1][2]

  • Mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The number of animals protected from the tonic hindlimb extension in each group is recorded. The endpoint is the latency for seizure induction.[2]

Carrageenan-Induced Paw Edema in Rats

This is a widely used model of acute inflammation to evaluate the anti-inflammatory effects of pharmacological agents.[17][18][19][20][21]

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% in saline)

  • Plethysmometer

  • Test compound and vehicle

  • Positive control (e.g., Indomethacin)

Procedure:

  • Animals are divided into control, positive control, and test groups.

  • The basal paw volume of each rat is measured using a plethysmometer.

  • The test compound, vehicle, or positive control is administered (e.g., i.p. or orally).

  • After a specific time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.[17][18][20][21]

  • Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[18]

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion

This guide provides a comparative overview of the in vivo efficacy of established hCA I inhibitors. While acetazolamide and methazolamide have demonstrated systemic effects in various in vivo models that could be partly attributed to hCA I inhibition, the in vivo data for dorzolamide and brinzolamide are predominantly in the context of topical ophthalmic use. For researchers specifically interested in the in vivo validation of hCA I as a therapeutic target, further studies utilizing isoform-selective inhibitors or genetic models (e.g., hCA I knockout/knockdown animals) are warranted to delineate the specific contribution of hCA I to the observed physiological and pathological processes. The provided experimental protocols and workflow diagrams serve as a resource for designing and conducting such validation studies.

References

A Comparative Guide to the Binding Kinetics of Human Carbonic Anhydrase I Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding kinetics of various inhibitors targeting human carbonic anhydrase I (hCA I), a ubiquitous zinc metalloenzyme involved in numerous physiological processes. Understanding the binding kinetics of these inhibitors is crucial for the development of isoform-selective drugs with desired pharmacokinetic and pharmacodynamic profiles. This document summarizes key quantitative data, details experimental methodologies, and provides a visual representation of the experimental workflow.

Data Presentation: Inhibition Constants of hCA I Inhibitors

The following table summarizes the in vitro inhibition constants (Kᵢ) of a selection of sulfonamide and other inhibitors against human carbonic anhydrase I. The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity, with lower values indicating tighter binding. While direct association (kₐ or kₒₙ) and dissociation (kₑ or kₒff) rate constants are the most precise measures of binding kinetics, Kᵢ values provide a valuable proxy for comparing the potency of different inhibitors. For many sulfonamide inhibitors of carbonic anhydrases, the inhibitory activity is primarily driven by the association rate.[1]

Inhibitor ClassCompoundhCA I Kᵢ (nM)Reference
Sulfonamides Acetazolamide (AAZ)250[2]
Compound 10d6.2[2]
Compound 5e71.4[2]
Compound 4a3822[2]
Sulfonamide 940[3]
Sulfonamide 1933[3]
Mono-tailed Sulfonamide 1458.1[4][5]
Mono-tailed Sulfonamide 768.4[4][5]
Hydroxylic Compounds Compound NK-15468[6]
Compound NK-1684003[6]

Experimental Protocols

The determination of inhibitor binding kinetics is predominantly performed using stopped-flow spectroscopy and surface plasmon resonance (SPR).

Stopped-Flow Spectroscopy for CO₂ Hydration Assay

This is a common and robust method for measuring the inhibition of carbonic anhydrase activity.[3][4][5][7][8][9]

Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The reaction produces protons, leading to a pH change that is monitored by a pH indicator, such as phenol red. The rate of this color change is proportional to the enzyme's activity. By measuring this rate in the presence of varying concentrations of an inhibitor, the inhibition constant (Kᵢ) can be determined.

Detailed Methodology:

  • Reagent Preparation:

    • Buffer: A 20 mM HEPES or TRIS buffer is typically used, with the pH adjusted to 7.5.[3][7] 20 mM Na₂SO₄ is often included to maintain a constant ionic strength.[7][9]

    • Enzyme Solution: A stock solution of purified, recombinant hCA I is prepared, with final concentrations in the assay system typically ranging from 5 to 14 nM.[3]

    • Inhibitor Solutions: Stock solutions of the inhibitors are prepared (e.g., 0.1 mM in a suitable solvent like distilled-deionized water) and then serially diluted to the desired concentrations.[4][7]

    • CO₂ Solution: Saturated CO₂ solutions are prepared by bubbling CO₂ gas through chilled, deionized water. The concentration of CO₂ can be varied (e.g., 1.7 to 17 mM) to determine kinetic parameters.[3][7]

    • Indicator: A pH indicator, such as phenol red (at a concentration of 0.2 mM), is included in the buffer solution to monitor the pH change at its absorbance maximum (e.g., 557 nm).[3][7]

  • Instrumentation: An Applied Photophysics stopped-flow instrument or a similar spectrophotometer is used for rapid mixing and data acquisition.[3][7]

  • Procedure:

    • The enzyme and inhibitor solutions are pre-incubated together for a set period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.[3][7]

    • The enzyme-inhibitor mixture is rapidly mixed with the CO₂-containing buffer in the stopped-flow instrument.

    • The change in absorbance of the pH indicator is monitored over a short time course (typically 10-100 seconds).[3][7]

    • The initial rates of the CA-catalyzed CO₂ hydration reaction are determined from the first 5-10% of the reaction trace for a minimum of six traces.[4][7]

    • The uncatalyzed rate of CO₂ hydration (measured in the absence of the enzyme) is subtracted from the observed rates.[4][7]

  • Data Analysis:

    • The inhibition constants (Kᵢ) are obtained by non-linear least-squares fitting of the initial velocity data at different inhibitor concentrations using software such as PRISM.[3][7] The Cheng-Prusoff equation can also be used.[3]

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, allowing for the direct determination of association (kₐ) and dissociation (kₑ) rates.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One interacting partner (the ligand, e.g., hCA I) is immobilized on the chip surface. The other partner (the analyte, e.g., the inhibitor) flows over the surface. Binding of the analyte to the ligand causes a change in mass at the surface, which in turn alters the refractive index. This change is detected in real-time and plotted as a sensorgram (response units vs. time), from which kinetic rate constants can be derived.

General Methodology:

  • Immobilization: The purified hCA I enzyme is immobilized on a suitable sensor chip.

  • Binding Analysis: A series of inhibitor concentrations are injected over the chip surface, and the association is monitored.

  • Dissociation Analysis: After the association phase, a buffer is flowed over the chip to monitor the dissociation of the inhibitor from the enzyme.

  • Regeneration: The sensor surface is regenerated to remove the bound inhibitor, allowing for subsequent experiments.

  • Data Fitting: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for characterizing the binding kinetics of hCA I inhibitors.

G Workflow for hCA I Inhibitor Binding Kinetics Analysis cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_output Output Inhibitor Inhibitor Synthesis & Purification StoppedFlow Stopped-Flow Spectroscopy (CO2 Hydration Assay) Inhibitor->StoppedFlow SPR Surface Plasmon Resonance (SPR) Inhibitor->SPR Enzyme hCA I Expression & Purification Enzyme->StoppedFlow Enzyme->SPR Ki_Calc Calculation of Ki (Inhibition Constant) StoppedFlow->Ki_Calc Kinetics_Calc Calculation of ka, kd, KD (Kinetic Parameters) SPR->Kinetics_Calc Comparison Comparative Analysis of Inhibitor Potency & Kinetics Ki_Calc->Comparison Kinetics_Calc->Comparison

Caption: Workflow for analyzing hCA I inhibitor binding kinetics.

References

Assessing the Therapeutic Potential of hCA I-IN-2: A Comparative Analysis with Existing Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational carbonic anhydrase inhibitor, hCA I-IN-2, with established drugs targeting human carbonic anhydrase (hCA) isoforms. By presenting available in vitro inhibitory data, and contextualizing it against the well-documented profiles of existing therapies, this document aims to facilitate an objective assessment of this compound's therapeutic potential.

Executive Summary

This compound has emerged as a selective inhibitor of human carbonic anhydrase I (hCA I). This contrasts with many existing carbonic anhydrase inhibitors (CAIs) that primarily target the hCA II isoform for therapeutic effect, particularly in the context of glaucoma. This guide presents a detailed comparison of the in vitro inhibition profiles of this compound against three widely used CAIs: dorzolamide, brinzolamide, and acetazolamide. While this compound shows promising selectivity for hCA I, a comprehensive evaluation of its therapeutic potential is currently limited by the absence of publicly available in vivo efficacy and safety data.

In Vitro Inhibition Profile: A Head-to-Head Comparison

The inhibitory activity of this compound and existing CAIs against the key isoforms hCA I and hCA II is summarized below. This data provides a direct comparison of their potency and selectivity at the molecular level.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity (hCA II / hCA I)
This compound 18.8 375.11721283.9~20
Dorzolamide6001.9--~0.003
Brinzolamide~1365 (IC50)3.19 (IC50)--~0.002
Acetazolamide6.765.85--~0.87

Note: Ki values represent the inhibition constant, with lower values indicating higher potency. IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Selectivity is calculated as the ratio of Ki for hCA II to Ki for hCA I. A higher ratio indicates greater selectivity for hCA I.

Therapeutic Landscape of Existing Carbonic Anhydrase Inhibitors

Dorzolamide, brinzolamide, and acetazolamide are well-established CAIs with distinct therapeutic applications and profiles.

Dorzolamide: A topical CAI primarily used in the treatment of glaucoma and ocular hypertension. It reduces intraocular pressure (IOP) by decreasing the production of aqueous humor.[1][2]

Brinzolamide: Another topical CAI for glaucoma and ocular hypertension, functioning through a similar mechanism to dorzolamide.[3]

Acetazolamide: A systemic CAI with a broader range of applications, including glaucoma, epilepsy, and acute mountain sickness. Its systemic administration is associated with a greater incidence of side effects.[1][4][5]

Signaling Pathway of Carbonic Anhydrase Inhibition in the Eye

The primary mechanism by which CAIs reduce intraocular pressure involves the inhibition of carbonic anhydrase in the ciliary body of the eye. This disrupts the formation of bicarbonate ions, which in turn reduces the secretion of aqueous humor.

G CO2 CO2 + H2O hCA Carbonic Anhydrase (e.g., hCA I, hCA II) CO2->hCA Catalyzes H2CO3 H2CO3 HCO3 HCO3- + H+ H2CO3->HCO3 AqueousHumor Aqueous Humor Secretion HCO3->AqueousHumor Drives IOP Intraocular Pressure AqueousHumor->IOP Increases CAI Carbonic Anhydrase Inhibitor (e.g., this compound) CAI->hCA Inhibits hCA->H2CO3

Figure 1: Signaling pathway of carbonic anhydrase inhibition in the eye.

Experimental Protocols: An Overview

The determination of the inhibitory activity of compounds like this compound relies on established enzymatic assays. While detailed, step-by-step protocols are often proprietary or specific to the conducting laboratory, the fundamental principles are well-documented.

Stopped-Flow CO₂ Hydration Assay

This is a rapid kinetic method to measure the catalytic activity of carbonic anhydrase.

Principle: The assay measures the change in pH that occurs during the CA-catalyzed hydration of carbon dioxide. A stopped-flow instrument rapidly mixes a solution of the enzyme and inhibitor with a CO₂-saturated solution. The subsequent change in pH is monitored over a very short time scale (milliseconds) using a pH indicator dye. The rate of this pH change is proportional to the enzyme's activity.

Generalized Workflow:

  • Reagent Preparation: Prepare buffered solutions, a CO₂-saturated solution, and a pH indicator solution.

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature.

  • Mixing: The enzyme/inhibitor solution and the CO₂ solution are rapidly mixed.

  • Data Acquisition: The change in absorbance of the pH indicator is recorded over time.

  • Analysis: The initial rate of the reaction is calculated from the absorbance data. Inhibition constants (Ki) are determined by measuring the rates at various inhibitor concentrations.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Inhibitor Enzyme + Inhibitor Solution Mixing Rapid Mixing (Stopped-Flow Instrument) Enzyme_Inhibitor->Mixing CO2_Sol CO2-Saturated Solution CO2_Sol->Mixing Detection Spectrophotometric Detection (Δ Absorbance) Mixing->Detection Rate_Calc Calculate Initial Rate Detection->Rate_Calc Ki_Det Determine Ki Value Rate_Calc->Ki_Det

Figure 2: Generalized workflow for a stopped-flow CO₂ hydration assay.

Esterase Activity Assay

This is a colorimetric assay that utilizes the esterase activity of some carbonic anhydrase isoforms.

Principle: In addition to CO₂ hydration, some CAs can hydrolyze certain esters. A common substrate is 4-nitrophenyl acetate (p-NPA), which is colorless. Upon hydrolysis by CA, it forms 4-nitrophenolate, which is yellow and can be quantified spectrophotometrically by measuring its absorbance at a specific wavelength. The rate of color formation is proportional to the enzyme's activity.

Generalized Workflow:

  • Reagent Preparation: Prepare a buffer solution, a solution of the substrate (e.g., 4-nitrophenyl acetate), and solutions of the inhibitor at various concentrations.

  • Reaction Initiation: In a multi-well plate, combine the buffer, enzyme, and inhibitor. The reaction is started by adding the substrate.

  • Incubation: The plate is incubated at a specific temperature for a set period.

  • Measurement: The absorbance of the yellow product is measured using a microplate reader at regular intervals.

  • Analysis: The rate of the reaction is determined from the change in absorbance over time. IC50 values are calculated by plotting the reaction rate against the inhibitor concentration.

In Vivo Efficacy: Existing Drugs and the Data Gap for this compound

The therapeutic potential of a drug is ultimately determined by its performance in living organisms. While in vitro data is crucial for initial screening, in vivo studies provide essential information on efficacy, pharmacokinetics, and safety.

Dorzolamide and Brinzolamide: Numerous studies in animal models, particularly rabbits, have demonstrated the efficacy of topical dorzolamide and brinzolamide in reducing IOP. For instance, studies have shown that dorzolamide can lower IOP by approximately 19% and aqueous humor flow by 17% in rabbits.[2][6][7] Similarly, brinzolamide has been shown to reduce IOP in rabbits.[3] Clinical trials in humans have established their efficacy in managing glaucoma.[8]

Acetazolamide: As a systemic drug, acetazolamide has been shown to effectively reduce IOP in both animal models and humans.[4][5] However, its systemic administration leads to a higher incidence of side effects, limiting its long-term use for glaucoma.[1][4]

This compound: A significant gap in the current knowledge is the absence of publicly available in vivo data for this compound. Preclinical studies in relevant animal models are necessary to determine its efficacy in reducing IOP, its ocular distribution, and its potential systemic side effects. Without this information, a comprehensive assessment of its therapeutic potential remains speculative.

Conclusion and Future Directions

This compound presents an interesting profile as a selective inhibitor of hCA I. Its in vitro potency against this isoform is noteworthy. However, its significantly lower potency against hCA II, the primary target for existing topical glaucoma medications, raises questions about its potential efficacy in reducing intraocular pressure via the conventional mechanism.

The therapeutic potential of selectively targeting hCA I for glaucoma or other conditions remains an area for further investigation. Future research on this compound should prioritize:

  • In vivo efficacy studies: To determine its ability to lower intraocular pressure in relevant animal models of glaucoma.

  • Pharmacokinetic studies: To understand its absorption, distribution, metabolism, and excretion profile, particularly its penetration into ocular tissues.

  • Safety and tolerability studies: To assess its potential for local and systemic side effects.

A thorough preclinical evaluation is essential to determine if the selective inhibition of hCA I by this compound translates into a viable and potentially advantageous therapeutic strategy compared to the established, predominantly hCA II-targeting, carbonic anhydrase inhibitors.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.